(2-Methoxyethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLYXIUHVFRXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052032 | |
| Record name | (2-Methoxyethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note | |
| Record name | Methyl phenethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 187.00 °C. @ 760.00 mm Hg | |
| Record name | (2-Methoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | (2-Methoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl phenethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.951 | |
| Record name | Methyl phenethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3558-60-9 | |
| Record name | (2-Methoxyethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenethyl ether | |
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| Record name | Benzene, (2-methoxyethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Methoxyethyl)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.563 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79089Z2R3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2-Methoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(2-Methoxyethyl)benzene IUPAC name and synonyms
This guide provides a comprehensive overview of (2-Methoxyethyl)benzene, a significant organic compound utilized in various industrial applications, particularly within the flavor and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analytical characterization.
Chemical Identity
IUPAC Name: this compound[1][2]
Synonyms: A variety of synonyms are used to refer to this compound in scientific literature and commercial contexts. These include:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C9H12O | [1][2][4][5][8] |
| Molecular Weight | 136.19 g/mol | [1][3][5] |
| CAS Number | 3558-60-9 | [2][4][5][8] |
| Appearance | Colorless to light yellow clear liquid | [7][9] |
| Odor | Powerful, diffusive, penetrating, warm, floral, rosy-green | [7][10] |
| Density | 0.95 g/cm³ | [5] |
| Boiling Point | 190 °C | [5] |
| Flash Point | 80 °C | [5][7] |
| Water Solubility | 0.25 g/L | [1] |
| logP | 2.17 | [1] |
| Refractive Index | 1.493 | [8] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. The following protocol is a general procedure that can be adapted for this purpose.
Materials:
-
A suitable base (e.g., Sodium Hydride, Potassium Carbonate)
-
Methylating agent (e.g., Dimethyl sulfate (B86663), Methyl iodide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol in the anhydrous solvent. Cool the solution in an ice bath. Add the base portion-wise to the stirred solution. Allow the reaction to stir at room temperature for a specified time to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture again in an ice bath and add the methylating agent dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To elucidate the proton environment of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-O-C ether linkage.[11]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound using the Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound.
References
- 1. Showing Compound this compound (FDB010564) - FooDB [foodb.ca]
- 2. pschemicals.com [pschemicals.com]
- 3. Methyl phenethyl ether | C9H12O | CID 19089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 5. This compound | C9H12O - BuyersGuideChem [buyersguidechem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-Phenylethyl Methyl Ether | CymitQuimica [cymitquimica.com]
- 10. This compound | 3558-60-9 [chemicalbook.com]
- 11. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
An In-depth Technical Guide to (2-Methoxyethyl)benzene (CAS: 3558-60-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of (2-Methoxyethyl)benzene. The information is presented to support research, development, and quality control activities involving this compound.
Core Properties
This compound, also known as methyl phenethyl ether, is a colorless liquid with a characteristic sharp, rosy-green odor.[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in chemical synthesis.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Sharp, rosy-green, floral | [1] |
| Boiling Point | 190 °C | [3] |
| Melting Point | -33.32 °C | [4] |
| Density | 0.95 g/cm³ | [3] |
| Refractive Index | 1.493 - 1.500 | [1] |
| Flash Point | 80 °C | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [5] |
| LogP | 1.875 |
Spectroscopic Data
Key spectral data for the identification and characterization of this compound are summarized below.
| Spectroscopic Data | Key Peaks/Signals |
| ¹H NMR | Spectrum available.[6] |
| ¹³C NMR | Spectrum available. |
| Infrared (IR) Spectroscopy | Spectrum available.[3] |
| Mass Spectrometry (MS) | Spectrum available. |
Safety and Handling
This compound is a combustible liquid and requires appropriate safety precautions.[7]
| Safety Data | Value | Reference(s) |
| LD50 Oral (Rat) | 4100 mg/kg | [7] |
| LD50 Dermal (Rabbit) | 3970 mg/kg | [4] |
| LC50 Inhalation (Rat) | 115.617 mg/L | [4] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][8] |
| Precautionary Statements | P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented: a green chemistry approach and the traditional Williamson ether synthesis.
This method utilizes a solid base catalyst and dimethyl carbonate as a green methylating agent.[9]
Materials:
-
2-Phenylethanol (B73330) (2-PE)
-
Dimethyl carbonate (DMC)
-
0.1% Li/MgO catalyst
-
n-decane (internal standard, if quantitative analysis is desired)
-
Autoclave reactor with stirrer and temperature controller
-
Gas chromatograph (GC) with a suitable capillary column (e.g., BP-1)
-
Gas chromatograph-mass spectrometer (GC-MS) for product confirmation
Procedure:
-
Prepare the 0.1% Li/MgO catalyst via the combustion method as described by Yadav and Surve.
-
In a 100 mL autoclave, dissolve 2-phenylethanol (0.0299 mol) in dimethyl carbonate (0.314 mol), achieving a mole ratio of 1:10.5 (2-PE:DMC).
-
Add 0.2 g of the 0.1% Li/MgO catalyst to the reaction mixture.
-
Seal the autoclave and heat the mixture to 180 °C while stirring at 1000 rpm.
-
Monitor the reaction progress by withdrawing samples at regular intervals and analyzing them by GC.
-
Upon completion (approximately 95% conversion of 2-phenylethanol), cool the reactor to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The product, this compound, can be purified by distillation under reduced pressure.
-
Confirm the identity of the product using GC-MS.
This classic method involves the reaction of an alkoxide with a methylating agent.
Materials:
-
2-Phenylethanol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-phenylethanol (1.0 eq.) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenylethoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
Analytical Protocols
Boiling Point Determination (Micro Method):
-
Fill a small test tube with approximately 0.5-1 mL of this compound.
-
Place a sealed-end capillary tube, open end down, into the test tube.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a Thiele tube or an oil bath.
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and record the temperature at which the liquid is drawn into the capillary tube. This temperature is the boiling point.[10][11]
Density Determination:
-
Weigh a clean and dry pycnometer or volumetric flask of a known volume (e.g., 10 mL).
-
Fill the pycnometer to the calibration mark with this compound, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Measurement:
-
Calibrate an Abbe refractometer using a standard of known refractive index.
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the instrument's scale.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° or 90° pulse angle and a longer relaxation delay (2-5 seconds).
Infrared (IR) Spectroscopy:
-
For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.[12]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
-
Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty plates or ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
For Electron Ionization (EI), a standard electron energy of 70 eV is commonly used.
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. This compound | 3558-60-9 [chemicalbook.com]
- 2. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 3. homesciencetools.com [homesciencetools.com]
- 4. rsc.org [rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. chm.uri.edu [chm.uri.edu]
- 12. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to (2-Methoxyethyl)benzene (C9H12O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a characteristic sharp, rosy-green odor.[1][2] This compound is a key intermediate in the synthesis of various organic molecules and finds significant application in the flavor, fragrance, pharmaceutical, and agrochemical industries.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactions, and spectroscopic data of this compound, intended for use by researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid.[1][5] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and oils.[5] A summary of its key quantitative physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C9H12O | [5][6] |
| Molecular Weight | 136.19 g/mol | [6][7] |
| CAS Number | 3558-60-9 | [5][6] |
| Density | 0.95 g/cm³ | [5][8] |
| Boiling Point | 190 °C | [1][5] |
| Flash Point | 80 °C | [1][5] |
| Refractive Index | 1.4980 to 1.5000 | [1][5] |
| Water Solubility | 682 mg/L at 25°C | [1][5] |
| Vapor Pressure | 66.7 Pa at 25°C | [1][5] |
| logP (Octanol/Water) | 2.14 - 2.845 | [1][9] |
Synthesis of this compound
This compound can be synthesized through several routes. The Williamson ether synthesis is a classic and versatile method. More recently, greener synthetic approaches have been developed to minimize the use of hazardous reagents.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 2-phenylethanol (B73330) and a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), using a strong base.
Materials:
-
2-Phenylethanol (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Methyl iodide (CH3I, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-phenylethanol.
-
Add anhydrous THF to dissolve the alcohol (concentration approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Green Synthesis Approach
A sustainable method for synthesizing this compound involves the O-alkylation of 2-phenylethanol with dimethyl carbonate (DMC) using a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO).[3] This process is environmentally friendly as DMC serves as both the methylating agent and the solvent, and the catalyst is heterogeneous and reusable.[3] Optimal conditions reported include a 1:10.5 molar ratio of 2-phenylethanol to DMC, a catalyst loading of 1.33 x 10⁻² g/cm³, a reaction temperature of 180 °C, and a stirring speed of 1000 rpm, achieving 95% conversion with 98% selectivity for the desired product.[3]
Chemical Reactions of this compound
The presence of the benzene (B151609) ring and the ether linkage makes this compound a versatile substrate for various organic transformations. The (2-methoxyethyl) group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl group.
Experimental Protocol: Electrophilic Nitration
This protocol details the nitration of this compound, a typical electrophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq.)
-
Concentrated Nitric Acid (HNO3, 70%, 1.1 eq.)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (NaSO4)
Procedure:
-
In a round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve this compound in dichloromethane and cool the solution to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice and stir.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with ice-cold water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous NaSO4, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of ortho- and para-nitrated isomers, can be purified by column chromatography on silica gel.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features / Peaks | Reference(s) |
| ¹H NMR | Provides proton environment data. | [10] |
| ¹³C NMR | Provides carbon skeleton data. | [11] |
| IR Spectroscopy | C-O-C stretch (ether), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). | [3][5] |
| Mass Spectrometry (EI) | Molecular Ion (M+) peak at m/z = 136. Key fragments corresponding to the loss of methoxy (B1213986) and ethyl groups. | [12][13] |
Applications
This compound is a valuable compound with a range of applications:
-
Flavors and Fragrances: It is used extensively in oriental-type perfumes and as a flavoring agent in food products, imparting a sharp, rosy-green, and floral aroma.[1][2][14]
-
Organic Synthesis: It serves as a versatile chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[4] Its functional groups allow for a variety of transformations, including etherification and alkylation.[4]
Safety and Handling
This compound is a combustible liquid and requires careful handling.[15]
-
Hazards: May cause skin irritation.[15]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[15] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area.[16]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep cool in a tightly sealed container, protected from light.[5][14]
This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 3. This compound(3558-60-9) IR Spectrum [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Khan Academy [khanacademy.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 11. This compound(3558-60-9) 13C NMR spectrum [chemicalbook.com]
- 12. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of (2-Methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of key physicochemical properties of (2-Methoxyethyl)benzene (also known as Methyl Phenethyl Ether), focusing on its boiling point and density. This document is intended to serve as a comprehensive resource, incorporating available data, standard experimental methodologies, and a logical workflow for property determination.
Introduction to this compound
This compound (CAS No: 3558-60-9) is an organic compound classified as an ether.[1][2] Its structure consists of a benzene (B151609) ring substituted with a 2-methoxyethyl group. With the molecular formula C₉H₁₂O, it possesses a characteristic powerful and diffusive floral odor, making it useful in perfumes, detergents, and soaps.[3] In research and development, particularly in fields like drug development and material science, a precise understanding of its physical properties is crucial for process design, formulation, and quality control.
Physicochemical Properties
The boiling point and density are fundamental properties that define the physical state and behavior of a liquid. The reported values for this compound can vary slightly between sources due to differences in measurement conditions and sample purity. A summary of these properties is presented below.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Methyl Phenethyl Ether, 2-Phenylethyl Methyl Ether | [2] |
| CAS Number | 3558-60-9 | [2] |
| Molecular Formula | C₉H₁₂O | [2][3] |
| Molecular Weight | 136.19 g/mol | [2] |
| Boiling Point | 190 °C (at 760 mmHg) | [4][5][6][7] |
| 172.3 °C (at 760 mmHg) | ||
| 185-187 °C | [6] | |
| Density | 0.95 g/cm³ | [6][7][8] |
| 0.938 g/cm³ | ||
| 1.0617 g/cm³ (at 25 °C) | [9] | |
| Appearance | Colorless liquid | [3][8] |
Note: Variations in reported values are common in chemical literature and databases. The most frequently cited boiling point is approximately 190 °C and the density is approximately 0.95 g/cm³.
Experimental Protocols
While specific experimental reports for determining the properties of this compound are not detailed in public databases, the following sections describe the standard, universally accepted methodologies for measuring the boiling point and density of a liquid organic compound such as this.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][8] Accurate determination is critical for purification (distillation) and identification.
Methodology: Distillation or Reflux Method
This is a common and reliable method for determining the boiling point of a liquid when a sufficient sample volume (typically > 2-3 mL) is available.[3]
-
Apparatus Setup: A small-scale distillation or reflux apparatus is assembled. This consists of a boiling flask (or conical vial), a condenser, a heat source (e.g., heating mantle or oil bath), and a calibrated thermometer.[3]
-
Sample Preparation: The boiling flask is charged with a few milliliters of this compound and a boiling chip or magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: The thermometer is securely clamped such that its bulb is positioned just above the surface of the liquid.[3] This ensures that the temperature of the vapor in equilibrium with the boiling liquid is measured, not the liquid itself.
-
Heating: The liquid is gently heated. As it boils, vapor will rise, surround the thermometer bulb, and begin to condense in the condenser. The setup should be insulated (e.g., with aluminum foil) to minimize heat loss.[3]
-
Data Recording: The temperature is recorded when it stabilizes, which occurs when a steady rate of condensation (reflux) is observed. This stable temperature is the boiling point. It is crucial to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]
Density is the mass of a substance per unit of volume (ρ = m/V).[4] It is an important indicator of purity and can be measured with high precision using a pycnometer.
Methodology: Pycnometer Method
A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume, designed for highly accurate density measurements.[7][10]
-
Preparation and Tare Mass: A clean, dry pycnometer with its stopper is weighed precisely on an analytical balance. This mass is recorded as m₁.[2]
-
Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water (ρ_water). Care is taken to ensure no air bubbles are trapped.[7] The stopper is inserted, allowing excess liquid to exit through its capillary. The outside of the pycnometer is carefully dried.
-
Mass of Pycnometer with Water: The filled pycnometer is weighed, and the mass is recorded as m₂. The temperature of the water is also recorded.
-
Volume Calculation: The mass of the water is calculated (m_water = m₂ - m₁). The exact volume of the pycnometer (V) at that temperature is then determined using the known density of water: V = m_water / ρ_water.[10]
-
Measurement with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with this compound. The same filling and drying procedure is followed.
-
Mass of Pycnometer with Sample: The pycnometer filled with the sample liquid is weighed, and its mass is recorded as m₃.
-
Density Calculation: The mass of the sample liquid is calculated (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then calculated using the previously determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.[2]
Visualization of Experimental Workflow
The logical process for characterizing a chemical substance involves several key stages, from initial sample handling to final data reporting. The following diagram illustrates this workflow.
Caption: Workflow for determining physicochemical properties.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. quora.com [quora.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. che.utah.edu [che.utah.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. calnesis.com [calnesis.com]
- 10. studylib.net [studylib.net]
(2-Methoxyethyl)benzene natural occurrence in Pandanus flowers
An In-depth Technical Guide on the Natural Occurrence of (2-Methoxyethyl)benzene in Pandanus Flowers
Introduction
The genus Pandanus, commonly known as screw pine, encompasses a variety of aromatic plants whose flowers are prized for their intense and pleasant fragrance.[1] A significant contributor to this characteristic aroma is this compound, a volatile organic compound also widely known in the flavor and fragrance industry as Phenyl Ethyl Methyl Ether (PEME).[2][3] This compound is the principal fragrance chemical in the essential oil extracted from the male flowers of species like Pandanus fascicularis (syn. Pandanus odoratissimus).[1][4][5] The essential oil, locally known as Kewda oil, is a valuable commodity in perfumery, cosmetics, and as a food flavoring agent.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Pandanus flowers, detailing its quantification, the experimental protocols for its analysis, and its likely biosynthetic origins.
Quantitative Data Presentation
The concentration of this compound in the essential oil of Pandanus flowers can vary significantly based on the specific variety, geographical location, harvesting time, and storage conditions.[2][6] It is consistently the most abundant volatile compound, often comprising over 60% of the total essential oil composition. The following tables summarize the quantitative data for this compound and other major volatile constituents from various studies on Pandanus species.
Table 1: Chemical Composition of Essential Oil from Pandanus fascicularis
| Compound | Percentage Composition (%) - Sample A[6] | Percentage Composition (%) - Sample B[6] |
| This compound (PEME) | 65.6 - 75.4 | 66.2 |
| Terpinen-4-ol | 11.7 - 19.5 | - |
| p-Cymene | 1.0 - 3.1 | - |
| α-Terpineol | 1.2 - 2.9 | - |
| 2-Phenethyl alcohol | - | 4.5 |
| 4-Hydroxy phenol | - | 6.1 |
Sample A refers to P. fascicularis var. fasicularis (Kewda) and Sample B refers to P. fascicularis var. Ketaki (Ketaki).
Table 2: Effect of Storage on PEME Content in Pandanus fascicularis Flowers
| Storage Condition | Time | This compound (PEME) %[2] | Terpinen-4-ol %[2] |
| Fresh Flowers (Control) | 0 hr | 81.85 | 7.9 |
| Fresh Flowers | 3 hrs | 77.0 | 6.0 |
| Fresh Flowers | 6 hrs | 46.0 | 14.0 |
| Cold Stored (4°C) | 3 hrs | 72.0 | 12.9 |
| Cold Stored (4°C) | 6 hrs | 68.0 | 14.3 |
Table 3: Comparative Composition of Pandanus Essential Oils from Different Reports
| Compound | Raina et al.[4] | Nigam and Ahmed[4] | eOil.co.za[7] |
| This compound (PEME) | 37.7 | 74.67 | 75.8 |
| Terpinen-4-ol | 18.6 | - | 17.6 |
| α-Terpineol | 8.3 | - | 1.2 |
| 2-Phenethyl alcohol | 7.5 | 16.23 | - |
| Geraniol | 1.2 | - | - |
| Phenyl ethyl acetate | - | 2.76 | - |
| p-Cymene | - | - | 1.8 |
Experimental Protocols
The isolation and analysis of volatile compounds from Pandanus flowers typically involve hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Plant Material and Essential Oil Extraction
-
Collection : Male flowers (staminate inflorescences) of Pandanus species are harvested. For optimal yield and quality of the essential oil, flowers should be processed immediately after harvesting.[1]
-
Hydrodistillation : This is the most common commercial and laboratory method for extracting essential oil from Pandanus flowers.[4][6]
-
Apparatus : A Clevenger-type apparatus or a modified stainless steel field distillation unit is typically used.[4]
-
Procedure : A known quantity of fresh flowers (e.g., 50 kg) is placed in the distillation unit and subjected to water distillation. The steam and volatile compounds are condensed, and the oil is separated from the aqueous layer (hydrosol or Kewda water). The yield of essential oil typically ranges from 0.03% to 0.04%.[4][6]
-
-
Solvent Extraction : An alternative method involves extraction with a non-polar solvent like hexane (B92381).
-
Procedure : Flowers are extracted with hexane to yield a waxy "concrete". The concrete can then be subjected to steam distillation to obtain the volatile oil. This method can result in a higher yield of volatile oil (around 0.07%) compared to direct hydrodistillation.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective : To separate, identify, and quantify the individual chemical components of the extracted essential oil.
-
Instrumentation : A GC-MS system, such as a Shimadzu QP5000 or similar, is used.[4]
-
Typical GC Conditions :
-
Column : A non-polar or semi-polar capillary column is used, for example, a BP-1 or similar column with dimensions like 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[4]
-
Injection : A small volume (e.g., 0.2 µL) of the oil sample is injected into the GC, often using a split mode (e.g., split ratio of 50:1).[4]
-
Temperature Program : A linear temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:
-
Initial temperature: 60°C
-
Ramp: Increase at 2°C/min to 200°C
-
Hold: Maintain 200°C for an extended period (e.g., 90 minutes) to elute all compounds.[4]
-
-
-
MS Conditions :
-
Compound Identification and Quantification :
-
Identification : Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[6]
-
Quantification : The relative percentage of each component is calculated based on the peak area in the chromatogram using a peak normalization method.[4]
-
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound in Pandanus has not been fully elucidated. However, as a benzenoid compound, its origin can be traced back to the shikimic acid and phenylpropanoid pathways, which produce the aromatic amino acid L-phenylalanine.[8][9] The pathway likely involves the conversion of L-phenylalanine to 2-phenylethanol, which is then methylated to form this compound.
Caption: Proposed biosynthetic pathway of this compound from the Shikimate pathway.
Experimental Workflow for Analysis
The following diagram illustrates the standard workflow for the extraction and chemical analysis of volatile compounds from Pandanus flowers.
References
- 1. phytojournal.com [phytojournal.com]
- 2. japsonline.com [japsonline.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. eoil.co.za [eoil.co.za]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxyethyl)benzene, a seemingly simple aromatic ether, has emerged as a valuable synthon in the landscape of medicinal chemistry. While its primary applications have traditionally been in the flavor and fragrance industries, its utility as a versatile precursor for the synthesis of complex, biologically active molecules is gaining increasing recognition. This technical guide provides a comprehensive overview of the core applications of this compound and its close structural analogs in drug development, with a particular focus on its role in the synthesis of the α1-adrenoceptor antagonist, Naftopidil (B1677906). This document will detail its physicochemical properties, outline key synthetic protocols, and present its influence on significant biological signaling pathways, thereby serving as a critical resource for researchers and professionals in the pharmaceutical sciences.
Introduction
This compound (CAS 3558-60-9), also known as methyl phenethyl ether, is a colorless liquid with a characteristic floral and rosy-green odor.[1][2] Beyond its organoleptic properties, its chemical structure offers a valuable scaffold for organic synthesis. The presence of a methoxyethyl group attached to a benzene (B151609) ring provides a key structural motif that can be elaborated into more complex pharmacophores. This guide will explore the transition of this compound and its related structures from flavoring agents to crucial building blocks in the synthesis of therapeutic agents.
A significant focus of this guide is the role of the closely related intermediate, 1-(2-methoxyphenyl)piperazine (B120316), in the synthesis of Naftopidil. Naftopidil is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[3][4] The 2-methoxyphenyl moiety, directly derivable from precursors like guaiacol (B22219) or 2-methoxyaniline, highlights the pharmaceutical relevance of this structural class.
Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological profile of this compound is paramount for its safe handling and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [5] |
| Molecular Weight | 136.19 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Sharp, rosy-green, floral | [1][2] |
| Boiling Point | 190 °C | [5] |
| Flash Point | 80 °C | [5] |
| Density | 0.95 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in oils | [1] |
| LD50 (oral, rat) | 4100 mg/kg | [6] |
| Skin Irritation (rabbit) | Standard Draize test: Irritation observed | [6] |
Role in Pharmaceutical Synthesis: The Naftopidil Case Study
The synthesis of Naftopidil serves as an exemplary case study to illustrate the utility of the (2-methoxyphenyl) moiety, a close structural relative of this compound, in drug development. Naftopidil's therapeutic effect is derived from its ability to selectively block α1-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby alleviating symptoms of BPH.[7]
Synthesis of the Key Intermediate: 1-(2-Methoxyphenyl)piperazine
The crucial building block for Naftopidil is 1-(2-methoxyphenyl)piperazine. This intermediate can be synthesized from readily available starting materials such as 2-methoxyaniline.
This protocol is adapted from established synthetic methods.[6][8]
Materials:
-
2-Methoxyaniline
-
Bis(2-chloroethyl)amine (B1207034) hydrochloride
-
Diethylene glycol monomethyl ether
-
Diethyl ether
Procedure:
-
A mixture of 2-methoxyaniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is heated in diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 12 hours.[8]
-
The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL).
-
Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.
-
The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine as its hydrochloride salt.[8]
Final Synthesis of Naftopidil
The final step in the synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable epoxide precursor derived from 1-naphthol.
This protocol describes a common method for the synthesis of Naftopidil.[1][9]
Materials:
-
3-(1-Naphthoxy)-1,2-epoxypropane
-
1-(2-Methoxyphenyl)piperazine
-
An organic solvent (e.g., ethanol, n-butanol)
Procedure:
-
A mixture of 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine is heated in an organic solvent to the boiling point of the solvent.[1]
-
The reaction is stirred under reflux for 5-6 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature, which typically results in the crystallization of the product.
-
The crude product is collected by filtration.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to yield purified Naftopidil.[1]
Biological Activity and Signaling Pathways
Naftopidil's therapeutic efficacy is rooted in its interaction with specific biological signaling pathways. Its primary mechanism of action is the antagonism of α1-adrenergic receptors, with a notable selectivity for the α1D and α1A subtypes.[4][10]
Quantitative Biological Data of Naftopidil
| Parameter | Value | Target/System | Reference(s) |
| Ki for α1-adrenoceptors (human prostate) | 11.6 nM | Total α1-adrenoceptors | [10] |
| Receptor Subtype Selectivity | ~3-fold higher affinity for α1d over α1a | Cloned human α1-adrenoceptor subtypes | [10] |
| Receptor Subtype Selectivity | ~17-fold higher affinity for α1d over α1b | Cloned human α1-adrenoceptor subtypes | [10] |
| IC50 (LNCaP cells) | 22.2 ± 4.0 µM | Androgen-sensitive human prostate cancer cells | [11] |
| IC50 (PC-3 cells) | 33.2 ± 1.1 µM | Androgen-insensitive human prostate cancer cells | [11] |
| IC50 (TGF-β signaling inhibition) | 1.1 µmol/L | Inhibition of Smad2 phosphorylation in cell lines | [12][13] |
Signaling Pathways
α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, activate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.[2][14] Naftopidil, by blocking these receptors, prevents this signaling cascade, leading to muscle relaxation.
References
- 1. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. clinicsinsurgery.com [clinicsinsurgery.com]
- 5. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Metabolic Fate of (2-Methoxyethyl)benzene and Aryl Alkyl Ethers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of (2-Methoxyethyl)benzene and, more broadly, aryl alkyl ethers. Given the limited specific data on this compound, this guide leverages phenetole (B1680304) (ethoxybenzene) as a scientifically sound surrogate to detail the metabolic processes, experimental protocols, and quantitative data relevant to this class of compounds. Aryl alkyl ethers are common structural motifs in pharmaceuticals and other xenobiotics, making a thorough understanding of their metabolism crucial for drug development and safety assessment.
Introduction to Aryl Alkyl Ether Metabolism
Aryl alkyl ethers are primarily metabolized by the cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver. The principal metabolic pathway is oxidative O-dealkylation, which involves the cleavage of the ether bond. This biotransformation generally increases the polarity of the parent compound, facilitating its excretion from the body. In addition to O-dealkylation, aromatic hydroxylation can occur, leading to the formation of phenolic metabolites. The specific metabolites formed and the rate of metabolism are dependent on the structure of the aryl alkyl ether and the specific CYP450 isozymes involved.
Metabolic Pathway of this compound and Phenetole
The metabolism of this compound is predicted to proceed via two primary routes: O-dealkylation and aromatic hydroxylation. O-dealkylation would yield 2-phenylethanol (B73330) and formaldehyde, while aromatic hydroxylation would result in methoxyethyl-substituted phenols.
As a representative example with available experimental data, the metabolism of phenetole also follows these two main pathways. O-deethylation of phenetole produces phenol (B47542) and acetaldehyde. Aromatic hydroxylation, primarily at the para-position, results in the formation of 4-ethoxyphenol. These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[1][2]
Quantitative Data on Aryl Alkyl Ether Metabolism
Quantitative analysis of enzyme kinetics provides crucial parameters for predicting the metabolic fate of a compound. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
While specific kinetic data for this compound and phenetole are scarce, a study on the O-deethylation of phenacetin (B1679774), another aryl alkyl ether, by human liver microsomes provides relevant insights.
| Parameter | Value | Compound | Enzyme Source | Metabolic Reaction | Reference |
| Apparent Km | 17.7 - 38.4 µM | Phenacetin | Human Liver Microsomes | O-deethylation | [3] |
| Vmax | Varied eleven-fold among individuals | Phenacetin | Human Liver Microsomes | O-deethylation | [3] |
Note: This data for phenacetin serves as an illustrative example for the enzyme kinetics of aryl alkyl ether O-dealkylation. Actual values for this compound and phenetole may differ.
Detailed Experimental Protocols
The following is a representative protocol for an in vitro metabolism study of an aryl alkyl ether, such as phenetole, using rat liver microsomes. This protocol is a composite based on established methodologies for studying xenobiotic metabolism.
In Vitro Metabolism of Phenetole using Rat Liver Microsomes
Objective: To determine the in vitro metabolic profile of phenetole and to identify the major metabolites formed by rat liver microsomes.
Materials:
-
Phenetole
-
Rat liver microsomes (from phenobarbital-treated rats for induced enzyme activity)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination and protein precipitation)
-
Internal standard (for quantitative analysis)
-
HPLC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, rat liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add phenetole (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reactions at the designated time points by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to identify and quantify phenetole and its metabolites.
Signaling Pathway Interactions
The metabolism of many xenobiotics, including aryl hydrocarbons, is regulated by the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and induces the expression of a battery of drug-metabolizing enzymes, including several CYP450 isozymes such as CYP1A1, CYP1A2, and CYP1B1. While direct evidence for this compound or phenetole as potent AhR ligands is limited, their structural similarity to other known AhR activators suggests a potential for interaction. Activation of the AhR signaling pathway can therefore influence the metabolic rate and profile of aryl alkyl ethers.
Conclusion
References
- 1. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Predicted pKa and Basicity of (2-Methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted pKa and basicity of (2-Methoxyethyl)benzene, a compound of interest in various chemical and pharmaceutical contexts. Due to its prevalence as a fragrance ingredient, understanding its physicochemical properties, including its acid-base characteristics, is crucial for assessing its potential interactions in biological systems. This document summarizes key predictive data, outlines detailed experimental protocols for the determination of its very weak basicity, and presents a conceptual framework for its potential biological interactions through a hypothetical signaling pathway. All quantitative data is presented in a structured format for clarity and comparative analysis.
Predicted Physicochemical Properties and Basicity of this compound
This compound is an aromatic ether. The primary site of basicity is the oxygen atom of the methoxy (B1213986) group, which possesses lone pairs of electrons that can potentially accept a proton. However, the delocalization of these electrons into the aromatic ring significantly reduces their availability, rendering the compound a very weak base.
Computational predictions provide an initial assessment of the compound's pKa. The pKa value is a measure of the acidity of the conjugate acid. For a base, a lower pKa of its conjugate acid corresponds to weaker basicity.
Table 1: Predicted Physicochemical and Acid-Base Properties of this compound
| Property | Predicted Value | Source |
| pKa (Strongest Basic) | -4.1 | ChemAxon[1][2] |
| Physiological Charge | 0 | ChemAxon[1][2] |
| Hydrogen Acceptor Count | 1 | ChemAxon[1][2] |
| Hydrogen Donor Count | 0 | ChemAxon[1][2] |
| Polar Surface Area | 9.23 Ų | ChemAxon[1][2] |
The predicted pKa of -4.1 for the conjugate acid of this compound indicates that it is a significantly weak base.[1][2] For context, protonated alcohols and ethers typically have pKa values in the range of -2 to -3.[3] This very low basicity implies that under physiological conditions (pH ~7.4), the compound will exist almost exclusively in its neutral, non-protonated form.
Experimental Determination of pKa for Very Weak Bases
The experimental determination of the pKa for a very weak base like this compound is challenging due to its low affinity for protons, making traditional aqueous titration methods difficult. Specialized techniques are required to accurately measure such low basicity. The following are detailed experimental protocols adapted for this purpose.
UV-Visible Spectrophotometry
This method is suitable if the protonated and non-protonated forms of the molecule exhibit different UV-Vis absorption spectra.
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance against pH.[4][5]
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a co-solvent such as methanol (B129727) or DMSO to ensure solubility.
-
Prepare a series of buffer solutions with a wide range of pH values, particularly in the highly acidic region, using strong acids like sulfuric acid or perchloric acid.
-
For each pH measurement, add a small, constant volume of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for both the neutral and protonated species.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully neutral and fully protonated forms.
-
Alternatively, the data can be fitted to the following equation: A = (A_B + A_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_B is the absorbance of the neutral form, and A_BH is the absorbance of the protonated form.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of nuclei near the protonation site as a function of pH.[4]
Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Protonation of the ether oxygen in this compound will alter the chemical shifts of nearby protons (e.g., the methylene (B1212753) and methoxy protons). A plot of chemical shift versus pH will yield a sigmoidal curve from which the pKa can be determined.[4]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary).
-
Adjust the pH of each sample using a strong acid (e.g., DCl) or base (e.g., NaOD).
-
Measure the pH of each sample accurately.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for each sample under constant temperature.
-
Identify the signals corresponding to the protons whose chemical shifts are sensitive to protonation.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of a sensitive proton against the measured pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
The data can be fitted to the equation: δ_obs = (δ_B + δ_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where δ_obs is the observed chemical shift, δ_B is the chemical shift of the neutral form, and δ_BH is the chemical shift of the protonated form.
-
Logical Frameworks and Visualization
To illustrate the potential relevance of the basicity of this compound in a biological context, a hypothetical signaling pathway and an experimental workflow for pKa determination are presented below using Graphviz.
Hypothetical Olfactory Signaling Pathway
Given that this compound is a fragrance compound, a plausible biological interaction would be with an olfactory receptor. The following diagram illustrates a conceptual signaling cascade initiated by the binding of this compound to a G-protein coupled olfactory receptor.
Caption: Hypothetical olfactory signaling pathway for this compound.
Experimental Workflow for pKa Determination
The following diagram outlines the logical steps involved in the experimental determination of the pKa of a very weak base using spectrophotometry.
Caption: Workflow for spectrophotometric pKa determination of a weak base.
Conclusion
The predicted pKa of this compound is -4.1, classifying it as a very weak base. This low basicity is a critical physicochemical parameter that influences its behavior in various chemical and biological environments. While challenging, the experimental determination of its pKa is feasible using specialized techniques such as UV-Vis spectrophotometry or NMR spectroscopy in highly acidic media. The provided protocols offer a detailed guide for such determinations. The conceptual signaling pathway illustrates a plausible mechanism of action for this compound in an olfactory context, providing a framework for further investigation into its biological interactions. This in-depth guide serves as a valuable resource for researchers and professionals in understanding and characterizing the acid-base properties of this compound and similar weakly basic aromatic compounds.
References
An In-depth Technical Guide to the Olfactory Properties and Odor Profile of (2-Methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an aromatic compound with significant applications in the fragrance and flavor industries.[1][2] Its distinct olfactory properties contribute to the scent profiles of a variety of products, including oriental-type perfumes and artificial keora oil.[1][3] This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its odor profile, available quantitative data, and detailed experimental protocols for sensory analysis. This information is crucial for researchers and professionals involved in the development of new fragrances, flavors, and pharmaceutical products where odor can be a critical attribute.
Olfactory Profile
The odor of this compound is consistently described as a complex bouquet of floral and green notes. The primary descriptors include a powerful, diffusive, and penetrating aroma with a warm, floral character, often likened to roses and jasmine.[1][3][4] Upon dilution, it can exhibit grassy and pungent undertones.[1][3][5]
Table 1: Summary of Olfactory Descriptors for this compound
| Odor Descriptor | Reported Description |
| Primary Notes | Floral (rosy, jasmine, hyacinth), Green, Warm, Sharp |
| Secondary Notes | Diffusive, Penetrating, Metallic, Fruity |
| Notes on Dilution | Grassy, Pungent |
Quantitative Olfactory Data
Table 2: Quantitative and Semi-Quantitative Olfactory Data for this compound
| Parameter | Value |
| Odor Detection Threshold | No data available |
| Relative Odour Impact | 160 |
| Odor Life on Smelling Strip | 88 hours |
Experimental Protocols for Olfactory Analysis
The determination of the olfactory properties of a compound like this compound typically involves two key methodologies: Gas Chromatography-Olfactometry (GC-O) for the separation and identification of odor-active compounds, and Sensory Panel Analysis for the characterization and quantification of the odor profile by human assessors. While specific experimental protocols for this compound were not found in the reviewed literature, the following sections describe generalized procedures that are standard in the field of sensory science.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector. This allows for the identification of individual volatile compounds in a sample that contribute to the overall aroma.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
-
GC Separation: A small volume of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The column oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
Data Analysis: The data from the FID/MS detector is correlated with the olfactory data to identify the specific chemical compounds responsible for the different aroma notes.
Sensory Panel Analysis
Sensory panel analysis involves a group of trained human assessors who evaluate the odor of a substance according to a standardized procedure. This method is used to obtain detailed descriptive profiles and to quantify the intensity of different odor attributes.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe odors. They undergo training to familiarize themselves with a standardized vocabulary of odor descriptors and rating scales.
-
Sample Preparation and Presentation: Samples of this compound are prepared at various concentrations in an odorless solvent or on smelling strips. The samples are presented to the panelists in a controlled environment to minimize sensory biases.
-
Odor Evaluation: Panelists are instructed to sniff the samples and evaluate them based on a predefined set of attributes (e.g., floral, green, rosy, warm). They rate the intensity of each attribute on a numerical scale (e.g., a 9-point hedonic scale or a visual analog scale).
-
Data Collection and Statistical Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute and to assess the variability among panelists.
-
Odor Profile Generation: The results are often visualized in the form of a spider or radar plot, which provides a comprehensive and easy-to-understand representation of the odor profile.
Conclusion
This compound possesses a distinct and powerful olfactory profile characterized by a combination of floral and green notes. While quantitative data on its odor threshold is limited, its qualitative characteristics are well-documented, making it a valuable ingredient in the fragrance and flavor industries. The application of standardized experimental protocols, such as Gas Chromatography-Olfactometry and Sensory Panel Analysis, is essential for a comprehensive understanding and utilization of its sensory properties in product development and scientific research. The generalized workflows provided in this guide offer a framework for conducting such analyses.
References
Methodological & Application
Application Notes and Protocols: Green Synthesis of (2-Methoxyethyl)benzene using Li/MgO Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Methoxyethyl)benzene, also known as phenyl ethyl methyl ether (PEME), is a valuable compound in the flavor and fragrance industry.[1][2] Traditional synthesis routes often involve hazardous reagents. This document outlines a green and efficient method for the synthesis of this compound via the O-methylation of 2-phenylethanol (B73330) using dimethyl carbonate (DMC) as a benign methylating agent and solvent, catalyzed by a lithium-doped magnesium oxide (Li/MgO) solid base catalyst.[1][2] This process offers high conversion and selectivity under relatively mild conditions.
Catalyst Preparation and Characterization
A robust Li/MgO catalyst is crucial for the successful synthesis of this compound. The following protocol is based on a combustion synthesis method.
Experimental Protocol: Li/MgO Catalyst Synthesis (Combustion Method)
-
Precursor Solution Preparation: Predetermined quantities of magnesium nitrate (B79036) hexahydrate, an alkali metal nitrate (e.g., lithium nitrate) as the oxidizer, and a fuel (e.g., glycine) are dissolved in a minimum amount of deionized water. The fuel to oxidizer ratio is typically maintained at 2.[3]
-
Gel Formation: The resulting mixture is placed in a silica (B1680970) crucible and heated to 80 °C to form a highly viscous gel.[3]
-
Combustion: The crucible containing the viscous gel is then transferred to a muffle furnace preheated to 350 °C. The gel will undergo dehydration followed by smoldering combustion, resulting in a voluminous, nanocrystalline brown material.[3]
-
Calcination: The brown material is calcined at 500 °C for 3 hours to remove any residual carbon and to obtain a white, fluffy, nanocrystalline Li/MgO powder.[3]
Catalyst Characterization:
The synthesized Li/MgO catalyst can be characterized using various analytical techniques to determine its physicochemical properties:
-
X-ray Diffraction (XRD): To analyze the crystalline structure.[3][4]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology.[1][3][4]
-
N₂ Physisorption (BET analysis): To determine the specific surface area and textural properties.[3][4]
-
CO₂ Temperature-Programmed Desorption (CO₂-TPD): To identify and quantify the basic sites on the catalyst surface.[3][4]
Synthesis of this compound
The following protocol details the synthesis of this compound using the prepared Li/MgO catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: The reaction is carried out in a batch reactor equipped with a stirrer.
-
Charging Reactants: 2-phenylethanol and dimethyl carbonate (DMC) are charged into the reactor. DMC serves as both the methylating agent and the solvent.[1]
-
Catalyst Addition: The synthesized Li/MgO catalyst is added to the reactor.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature with constant stirring. Optimal conditions have been reported to be:
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of 2-phenylethanol and the selectivity towards this compound.
-
Product Isolation: Upon completion of the reaction, the catalyst is separated from the reaction mixture by filtration. The excess DMC can be removed by distillation. The desired product, this compound, can be further purified by fractional distillation.
Data Presentation
Table 1: Influence of Li Loading on Catalyst Performance
| Catalyst | 2-PE Conversion (%) | PEME Selectivity (%) |
| MgO | Lower | Lower |
| 0.1% Li/MgO | 95 | 98 |
| 0.3% Li/MgO | Lower than 0.1% Li/MgO | Lower than 0.1% Li/MgO |
Data adapted from a study by Tambe et al.[1]
Table 2: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Optimal Value |
| Catalyst | 0.1% Li/MgO |
| Temperature | 180 °C |
| Mole Ratio (2-PE:DMC) | 1:10.5 |
| Catalyst Loading | 1.33 × 10⁻² g/cm³ |
| Speed of Agitation | 1000 rpm |
| Result | |
| 2-PE Conversion | 95% |
| PEME Selectivity | 98% |
Data adapted from a study by Tambe et al.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
References
Synthesis of (2-Methoxyethyl)benzene from phenylethyl alcohol and DMC
Application Note: Green Synthesis of (2-Methoxyethyl)benzene
Introduction
This compound, also known as phenyl ethyl methyl ether (PEME), is a valuable compound in the flavor and fragrance industry. Traditional synthesis routes often involve hazardous reagents. This application note describes a green and efficient method for the synthesis of this compound from phenylethyl alcohol and dimethyl carbonate (DMC), a non-toxic and environmentally benign methylating agent.[1][2][3] The reaction is catalyzed by a solid base catalyst, Li/MgO, and proceeds with high conversion and selectivity.[1][2]
Reaction Scheme
The overall reaction involves the O-methylation of 2-phenylethanol (B73330) using dimethyl carbonate in the presence of a Li/MgO catalyst to yield this compound, with methanol (B129727) and carbon dioxide as the only byproducts.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | 2-Phenylethanol | [1][2] |
| Methylating Agent | Dimethyl Carbonate (DMC) | [1][2] |
| Catalyst | 0.1% Li/MgO | [2] |
| Catalyst Loading | 1.33 x 10⁻² g/cm³ | [1][4] |
| Mole Ratio (2-PE:DMC) | 1:10.5 | [1][2] |
| Reaction Temperature | 180 °C | [1][2] |
| Stirring Speed | 1000 rpm | [1][2] |
| Conversion of 2-Phenylethanol | 95% | [1][2] |
| Selectivity for PEME | 98% | [1][2] |
| Apparent Activation Energy | 11.93 kcal/mol | [1][4] |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound using a Li/MgO catalyst.
Materials:
-
2-Phenylethanol (2-PE)
-
Dimethyl Carbonate (DMC)
-
0.1% Li/MgO catalyst
-
n-decane (internal standard for GC analysis)
-
High-pressure stainless-steel autoclave reactor (100 cm³) equipped with a magnetic stirrer, pressure gauge, and temperature controller.
Catalyst Preparation (Combustion Method):
A detailed procedure for the synthesis of the Li/MgO catalyst can be found in the supplementary information of the cited reference.[2]
Synthesis Procedure:
-
Reactor Charging: The autoclave reactor is charged with the required amounts of 2-phenylethanol, dimethyl carbonate (which also acts as the solvent), the Li/MgO catalyst, and n-decane as an internal standard.[1][2]
-
Reaction Setup: The reactor is sealed and purged with nitrogen gas to create an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 180 °C and stirred at 1000 rpm.[1][2]
-
Monitoring: The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing them by gas chromatography (GC).
-
Reaction Completion: The reaction is considered complete after achieving the desired conversion of 2-phenylethanol (approximately 95%).[1][2]
-
Work-up:
-
Cool the reactor to room temperature.
-
Vent any excess pressure.
-
Open the reactor and filter the reaction mixture to separate the solid catalyst.
-
The filtrate, containing the product, unreacted starting materials, and byproducts, is then subjected to distillation to isolate the pure this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Safety Precautions:
-
The reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure autoclave requires appropriate safety measures and training.
-
Dimethyl carbonate is flammable; handle with care.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Application Notes and Protocols: Williamson Ether Synthesis of (2-Methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxyethyl)benzene, also known as phenethyl methyl ether, is a valuable organic compound utilized in the fragrance and pharmaceutical industries. Its synthesis is a classic example of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers from an alcohol and an alkyl halide.[1] This document provides detailed protocols for the synthesis of this compound via the traditional Williamson ether synthesis and an alternative green chemistry approach, along with comprehensive data for product characterization.
The Williamson ether synthesis proceeds via an SN2 reaction mechanism, involving the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide.[1] For the synthesis of this compound, 2-phenylethanol (B73330) is deprotonated using a strong base, followed by reaction with a methylating agent.
Traditional Williamson Ether Synthesis Protocol
This protocol is adapted from established procedures for similar Williamson ether syntheses and is optimized for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Phenylethanol | C₈H₁₀O | 122.16 | 50 | 6.11 g (5.8 mL) |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60 | 2.40 g |
| Methyl Iodide | CH₃I | 141.94 | 75 | 10.65 g (4.65 mL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 150 mL |
| Saturated Aqueous Ammonium (B1175870) Chloride | NH₄Cl(aq) | - | - | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 100 mL |
| Brine (Saturated Aqueous NaCl) | NaCl(aq) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. |
Experimental Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Alkoxide Formation: To the flask, add sodium hydride (2.40 g, 60 mmol) and anhydrous THF (100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of 2-phenylethanol (6.11 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.
-
Methylation: The flask is cooled again to 0 °C. Methyl iodide (10.65 g, 75 mmol) is added dropwise over 20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (50 mL) at 0 °C to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Experimental Workflow
References
Application Notes and Protocols for the Use of (2-Methoxyethyl)benzene Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the beta-blocker Metoprolol, a widely used pharmaceutical. While (2-Methoxyethyl)benzene itself is not the direct precursor, its structural isomer, 4-(2-Methoxyethyl)phenol, is the key intermediate. This document details the established synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol and explores a plausible, though not widely documented, synthetic route to obtain this key intermediate from this compound.
Section 1: Synthesis of the Key Intermediate 4-(2-Methoxyethyl)phenol
The synthesis of 4-(2-Methoxyethyl)phenol is a critical first step in the production of Metoprolol. While various synthetic strategies exist, a plausible route commencing from this compound involves a two-step process: Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.
Hypothetical Synthetic Pathway from this compound
This proposed pathway is based on established organic chemistry principles. However, specific experimental data for this exact sequence on this compound is not extensively reported in the literature. The protocols provided are generalized procedures for these reaction types.
Caption: Hypothetical synthesis of 4-(2-Methoxyethyl)phenol.
Experimental Protocols: Synthesis of 4-(2-Methoxyethyl)phenol
Protocol 1.1: Friedel-Crafts Acylation of this compound (Hypothetical)
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) to the stirred suspension.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise from the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-Methoxyethyl)acetophenone.
-
Purify the product by column chromatography or distillation.
Protocol 1.2: Baeyer-Villiger Oxidation of 4-(2-Methoxyethyl)acetophenone (Hypothetical)
This protocol outlines a general procedure for the Baeyer-Villiger oxidation of a ketone.
Materials:
-
4-(2-Methoxyethyl)acetophenone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(2-Methoxyethyl)acetophenone (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight, monitoring by TLC.
-
Quench the reaction by adding saturated sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(2-Methoxyethyl)phenyl acetate.
Protocol 1.3: Hydrolysis of 4-(2-Methoxyethyl)phenyl acetate (Hypothetical)
This protocol provides a general method for the hydrolysis of a phenyl acetate.
Materials:
-
4-(2-Methoxyethyl)phenyl acetate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 4-(2-Methoxyethyl)phenyl acetate in methanol.
-
Add a solution of NaOH in water and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-(2-Methoxyethyl)phenol by column chromatography or recrystallization.
Section 2: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol
The industrial synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol is a well-established two-step process.
Synthetic Pathway
Caption: Synthesis of Metoprolol from its key intermediate.
Experimental Protocols: Synthesis of Metoprolol
Protocol 2.1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
Materials:
-
4-(2-Methoxyethyl)phenol
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
In a reaction vessel, dissolve 4-(2-Methoxyethyl)phenol (1.0 eq) in an aqueous solution of NaOH (1.05 eq).
-
Add epichlorohydrin (1.5 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours.
-
After cooling to room temperature, extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
Protocol 2.2: Synthesis of Metoprolol
Materials:
-
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
Methanol (solvent)
Procedure:
-
In a pressure-rated reaction vessel, dissolve the crude epoxide intermediate from Protocol 2.1 in methanol.
-
Add an excess of isopropylamine (3-5 eq).
-
Heat the mixture to 80-90 °C and maintain the pressure for 6-8 hours.
-
After cooling, evaporate the excess isopropylamine and methanol under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the crude Metoprolol by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield the final product.
Quantitative Data Summary
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Epoxidation | 4-(2-Methoxyethyl)phenol | Epichlorohydrin, NaOH | Water | 50-60 | 4-6 | 85-95 |
| Amination | 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Isopropylamine | Methanol | 80-90 | 6-8 | 75-85 |
Section 3: Mechanism of Action of Metoprolol
Metoprolol is a selective β₁-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary therapeutic effects are on the cardiovascular system.
Signaling Pathway of β₁-Adrenergic Receptor and Inhibition by Metoprolol
Under normal physiological conditions, catecholamines (e.g., norepinephrine, epinephrine) bind to β₁-adrenergic receptors in cardiac cells. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of calcium channels. This results in an increased heart rate, contractility, and conduction velocity.
Metoprolol competitively inhibits the binding of catecholamines to β₁-adrenergic receptors, thereby blocking this signaling pathway.[1][2][3] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1]
Caption: Metoprolol's inhibition of the β₁-adrenergic pathway.
References
Application Notes: (2-Methoxyethyl)benzene in Fragrance and Perfume Formulation
Synonyms: Phenethyl Methyl Ether, Phenyl Ethyl Methyl Ether (PEME), Rose Ether, Kewda Ether CAS Number: 3558-60-9 Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol
(2-Methoxyethyl)benzene is a versatile aroma chemical prized in the fragrance industry for its powerful, diffusive, and multifaceted floral character. These application notes provide researchers, scientists, and formulators with the essential data and protocols for its effective use in fragrance and perfume development.
Olfactory Profile
This compound possesses a very strong and diffusive odor profile.[1] Its primary characteristic is a fresh, floral scent with distinct rosy and green nuances.[2] Depending on the concentration and composition of the blend, it can also exhibit metallic, jasmine-like, and slightly fruity or grassy undertones.[1][2] Its scent is often likened to Keora (Pandanus odorifer).[1] This complexity makes it a valuable modifier and enhancer in a wide array of fragrance types.
Key Descriptors:
-
Primary: Floral, Rose, Green
-
Secondary: Diffusive, Metallic, Jasmine, Hyacinth-like, Fruity, Grassy/Pungent (on dilution)[2]
Applications and Blending Recommendations
This compound is rarely a central component but serves as a powerful and impactful supporting note. Its high diffusivity provides significant "lift" and radiance to a composition, enhancing the top and heart notes.[1]
-
Floral Accords: It is an exceptional enhancer for natural-smelling floral fragrances, particularly rose, jasmine, lilac, hyacinth, and peony compositions.[1] It imparts a fresh, airy, and transparent quality.
-
Oriental & Exotic Fragrances: Its unique profile is well-suited for oriental-type perfumes, where it can add a novel floral spiciness.[2]
-
Functional Fragrances: Due to its stability in most media, it is widely used in personal care products like soaps, lotions, and shampoos, as well as in laundry products and air fresheners.[1]
Blending Synergies: It blends seamlessly with a wide range of materials, including:
-
Floral: Geraniol, Phenethyl Alcohol, Linalool, Hedione®
-
Green/Fruity: Aldehydes, Citrus oils (Bergamot, Lemon), Galbanum
-
Woody/Musky: Cedarwood, Sandalwood, Galaxolide®, Ambrettolide
Quantitative Data
The following tables summarize the key quantitative properties and recommended usage levels for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Specific Gravity (20°C) | 0.948 - 0.960 | |
| Refractive Index (25°C) | 1.490 - 1.510 | [1] |
| Boiling Point | 190 - 195 °C | |
| Flash Point | >74 °C | |
| Solubility | Soluble in 80% Ethanol (1:5 ratio); Insoluble in water | [1] |
| Purity (by GLC) | ≥ 99% | [1] |
Table 2: Olfactory and Formulation Data
| Parameter | Value / Range | Reference |
| Recommended Use Level in Perfume Concentrate | 0.05% - 5.0% (can be up to 10%) | [1] |
| Use Level in Flavors (Food Grade) | Typically 0.6 ppm | [1][3] |
| Substantivity (Odor Life on Smelling Strip) | ~22 - 88 hours | [3] |
| Odor Threshold | Data not available in reviewed literature. A protocol for determination is provided below. | |
| IFRA Compliance | No restrictions reported under current guidelines. | [3] |
| Stability | Stable in most common cosmetic and functional product bases. | [1][3] |
Experimental Protocols
Detailed methodologies for the quality control, sensory evaluation, and stability testing of this compound are provided below.
Protocol 1: Quality Control - Purity Assessment by GC-MS
This protocol outlines the procedure for verifying the purity of a raw material sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To confirm the identity and determine the purity percentage of this compound, identifying any significant impurities.
Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS)
-
Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
-
Helium (carrier gas)
-
This compound sample
-
High-purity solvent (e.g., Ethanol, Dichloromethane)
-
Autosampler vials, syringes, and volumetric flasks
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution of the this compound sample in the chosen solvent (e.g., 10 mg in 1 mL of ethanol).
-
Vortex the sample to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-350 amu
-
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Interpretation:
-
Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The expected molecular ion peak is at m/z 136, with characteristic fragments.
-
Purity Calculation: Calculate the purity by the area percentage method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.
-
Impurity Identification: Attempt to identify any impurity peaks greater than 0.1% by searching their mass spectra against the library.
-
Diagram 1: GC-MS Purity Analysis Workflow
Caption: Workflow for GC-MS purity assessment.
Protocol 2: Sensory Evaluation of a New Raw Material
This protocol describes a standardized method for the olfactory evaluation of this compound by a panel of trained evaluators.
Objective: To characterize the olfactory profile and determine the substantivity of this compound over time.
Materials & Equipment:
-
This compound sample (10% dilution in perfumer's alcohol)
-
Odorless smelling strips (blotters)
-
Reference aroma chemicals (e.g., Phenethyl Alcohol, Linalool) for comparison
-
Controlled, odor-free evaluation room with proper ventilation
-
Timers and evaluation forms
Procedure:
-
Panelist Preparation:
-
Evaluators should refrain from smoking, eating, or drinking anything other than water for at least 30 minutes prior to the session.
-
Panelists should not wear any personal fragrances.
-
-
Sample Preparation:
-
Label smelling strips with the sample code and dipping time.
-
Dip the labeled strips into the 10% dilution of this compound to a depth of 1 cm.
-
Remove the strip and allow the solvent to evaporate for approximately 30 seconds.
-
-
Evaluation Schedule:
-
Initial (T=0): Panelists smell the strip and record their initial impressions on the evaluation form, describing the character, intensity, and any associations.
-
Time Intervals: The strips are placed in holders and re-evaluated at set time points: T=15 min, T=1 hr, T=4 hrs, T=8 hrs, and T=24 hrs.
-
At each interval, panelists record how the odor has evolved, noting which characteristics have faded and which persist.
-
-
Evaluation Form: The form should include sections for:
-
Odor Character: Checkboxes and free-text fields for descriptors (e.g., floral, rosy, green, metallic, etc.).
-
Odor Intensity: A rating scale (e.g., 1=very weak, 7=very strong).
-
Substantivity Notes: Free-text field to describe the odor evolution at each time point.
-
Comments: Overall assessment of the material's potential applications.
-
-
Data Analysis:
-
Compile the descriptions and intensity ratings from all panelists.
-
Create an olfactory pyramid (Top, Heart, Base notes) based on the evolution of the scent over time.
-
Summarize the consensus on the material's primary character and longevity.
-
Diagram 2: Sensory Evaluation Process
Caption: Process for time-based sensory evaluation.
Protocol 3: Stability Testing in a Cosmetic Base (Lotion)
This protocol describes an accelerated stability test to evaluate the performance and integrity of this compound in a representative cosmetic emulsion.
Objective: To assess the impact of this compound on the physical and olfactory properties of a lotion base under accelerated aging conditions.
Materials & Equipment:
-
Control lotion base (unfragranced)
-
Test lotion base (fragranced with 0.5% this compound)
-
This compound
-
Glass jars with airtight lids
-
Stability ovens/chambers (set to 40°C and 50°C)
-
Refrigerator (4°C)
-
UV light chamber
-
pH meter, viscometer
-
Reference samples stored at room temperature (25°C) in the dark
Procedure:
-
Sample Preparation:
-
Prepare a sufficient quantity of the control lotion base.
-
Prepare the test sample by incorporating 0.5% (w/w) of this compound into the lotion base, ensuring uniform mixing.
-
Package all samples (control and test) in identical glass jars.
-
-
Storage Conditions & Schedule:
-
Place samples from both control and test batches under the following conditions:
-
Room Temperature (25°C, dark) - Reference
-
Elevated Temperature (40°C)
-
Elevated Temperature (50°C)
-
Refrigerated (4°C)
-
UV Light Exposure (cycling)
-
Freeze-Thaw Cycling (e.g., 3 cycles of 24h at -10°C followed by 24h at 25°C)
-
-
Evaluation Points: Analyze samples at Time 0, Week 1, Week 2, Week 4, Week 8, and Week 12.
-
-
Evaluation Parameters:
-
At each evaluation point, compare the test samples against the control and the 25°C reference sample.
-
Physical Evaluation:
-
Color: Visually assess for any changes or discoloration.
-
Viscosity: Measure using a viscometer.
-
pH: Measure using a calibrated pH meter.
-
Appearance: Check for phase separation, creaming, or crystallization.
-
-
Olfactory Evaluation:
-
Smell the samples directly from the container.
-
Note any changes in odor character or intensity compared to the reference. Check for the emergence of any off-odors.
-
-
-
Acceptance Criteria:
-
The fragranced product is considered stable if there are no significant deviations in physical parameters (e.g., >10% change in viscosity) and no negative alteration of the fragrance profile (e.g., discoloration, malodor) compared to the room temperature reference sample.
-
Diagram 3: Logic of Accelerated Stability Testing
Caption: Logical flow of stability testing for a fragranced product.
References
Application Notes: (2-Methoxyethyl)benzene as a High-Performance Solvent for Heat-Resistant Polymer Coatings
AN-2025-12-22
Introduction
Heat-resistant polymer coatings are essential for protecting substrates in demanding environments such as aerospace, automotive, and microelectronics.[1][2] The formulation of these coatings is critically dependent on the choice of solvent, which must effectively dissolve high-performance polymers, facilitate uniform film formation, and be removed efficiently during the curing process without introducing defects. (2-Methoxyethyl)benzene, an aromatic ether, presents itself as a compelling candidate for these applications due to its high boiling point, moderate evaporation rate, and excellent solvency for a range of polymers.
This document provides detailed application notes and protocols for utilizing this compound as a solvent in the formulation and application of heat-resistant polymer coatings, such as those based on polyimides.
Physicochemical Properties of this compound
This compound, also known as Methyl Phenethyl Ether, is a colorless liquid whose properties make it suitable as a high-performance solvent.[3][4][5] Its high boiling point ensures that it does not evaporate prematurely during the application process, allowing for better flow and leveling of the coating. The aromatic nature of the solvent provides good compatibility with aromatic polymers like polyimides, which are known for their exceptional thermal stability.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂O | [3][7] |
| Molecular Weight | 136.19 g/mol | [7] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 172.3 - 195 °C | [3][4] |
| Flash Point | 52.5 - 80 °C | [3][4][7] |
| Density | 0.938 - 1.062 g/cm³ | [3][4] |
| Water Solubility | 682 mg/L at 25°C (Low) | [3] |
| Vapor Pressure | 1.79 mmHg at 25°C |[3] |
Advantages in Heat-Resistant Coatings
The use of high-boiling point solvents like this compound is effective in controlling evaporation, which helps in forming a glossy, uniform paint film.[8] Key advantages include:
-
Enhanced Film Formation: The solvent's slow evaporation rate allows polymer chains sufficient time to arrange and form a uniform, defect-free film upon curing.
-
Improved Solubility: Its aromatic structure provides excellent solvency for high-performance, heat-resistant polymers such as polyimides and polyethersulfones (PES), which are often difficult to dissolve.[9]
-
High Thermal Stability: As an aromatic ether, it exhibits greater thermal stability compared to aliphatic ethers, reducing the risk of solvent decomposition and associated coating defects during high-temperature curing.[6]
-
Controlled Viscosity: It allows for precise control over the viscosity of the polymer solution, which is crucial for various application techniques like spin coating or spray coating.[10]
Experimental Protocols
The following protocols are generalized for the preparation and testing of a heat-resistant polyimide coating using this compound. Researchers should adapt these protocols based on the specific polymer, substrate, and equipment used.
Protocol 1: Preparation of Polyimide Precursor Solution
This protocol describes the dissolution of a polyamic acid (a polyimide precursor) in this compound.
Materials and Equipment:
-
Polyamic acid (PAA) resin
-
This compound, high-purity grade
-
Magnetic stirrer and stir bar
-
Glass vials or beakers
-
Analytical balance
-
Nitrogen or argon gas inlet (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of PAA resin and transfer it to a clean, dry glass vial.
-
Solvent Addition: Using the analytical balance, add the calculated amount of this compound to the vial to achieve the target concentration (e.g., 15-25 wt%).
-
Dissolution: Place a magnetic stir bar in the vial and seal it. Place the vial on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300-500 rpm) at room temperature.
-
Homogenization: Continue stirring until the PAA resin is completely dissolved and the solution is homogeneous. This may take several hours. For sensitive polymers, this process can be conducted under an inert atmosphere (N₂ or Ar) to prevent moisture absorption.
-
Viscosity Check: After dissolution, allow the solution to rest to eliminate any air bubbles. The viscosity can be measured using a viscometer if required for the application process.
Protocol 2: Application of Polyimide Coating via Spin Coating
This protocol details the application of the prepared polyimide solution onto a substrate, a common technique in microelectronics.[11][12]
Materials and Equipment:
-
Polyimide precursor solution from Protocol 1
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Adhesion promoter (if required, e.g., VM-652)[13]
-
Pipettes
-
Hot plate
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove any organic and particulate contamination.[1] A typical cleaning process involves sonication in acetone, followed by isopropyl alcohol, and finally rinsing with deionized water before drying with nitrogen gas.[13]
-
Adhesion Promoter (Optional but Recommended): Apply an adhesion promoter to the cleaned substrate. For example, spin coat VM-652 at 3000 rpm for 30 seconds, followed by baking on a hot plate at 90°C for 90 seconds.[13]
-
Coating Application: a. Center the substrate on the spin coater chuck and ensure it is held securely by the vacuum. b. Dispense a small amount (e.g., 1-3 ml) of the polyimide solution onto the center of the substrate.[12] c. Start the spin coater. A two-stage process is common: a low-speed spread cycle (e.g., 500-1000 rpm for 5-10 seconds) to evenly distribute the solution, followed by a high-speed spin cycle (e.g., 2500-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[13]
-
Soft Bake: Carefully remove the coated substrate from the spin coater and place it on a hot plate for a "soft bake." This step removes the bulk of the this compound solvent. A typical soft bake involves heating at 90°C for 90 seconds, followed by 180°C for 90 seconds.[13]
Protocol 3: Curing and Characterization of the Polyimide Film
This protocol describes the thermal curing process to convert the polyamic acid into a durable polyimide film and subsequent characterization.
Materials and Equipment:
-
Coated substrate from Protocol 2
-
Programmable furnace or oven with an inert atmosphere (N₂) capability
-
Equipment for characterization (e.g., TGA, SEM, adhesion tester)
Procedure:
-
Curing (Imidization): a. Place the soft-baked substrate in a programmable furnace. b. Purge the furnace with nitrogen gas. c. Ramp the temperature according to a specific curing profile. A typical multi-step profile is crucial for high-quality films:[13] i. Ramp to 180°C and hold for 30 minutes. ii. Ramp to 280°C and hold for 30 minutes. iii. Ramp to a final cure temperature (e.g., 350-400°C) and hold for 60 minutes. d. Allow the furnace to cool down slowly to room temperature before removing the sample. This process converts the polyamic acid to polyimide and removes residual solvent.[13]
-
Characterization: a. Thermal Stability: Perform Thermogravimetric Analysis (TGA) on a sample of the cured film to determine its decomposition temperature, a key indicator of heat resistance. b. Adhesion: Evaluate the adhesion of the coating to the substrate using a standard method like the ASTM D3359 cross-hatch adhesion test. c. Film Thickness and Morphology: Use scanning electron microscopy (SEM) or a profilometer to measure the film thickness and examine the surface for defects.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships between solvent properties and coating performance.
References
- 1. polyonics.com [polyonics.com]
- 2. specialchem.com [specialchem.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 3558-60-9 [chemicalbook.com]
- 6. datapdf.com [datapdf.com]
- 7. This compound | C9H12O - BuyersGuideChem [buyersguidechem.com]
- 8. US6436543B1 - High-gloss, heat-resistant paint composition; a method for manufacturing the high-gloss, heat-resistant paint; a method for applying the high-gloss, heat-resistant paint; and a high-gloss, heat-resistant paint film - Google Patents [patents.google.com]
- 9. aic-coatings.com [aic-coatings.com]
- 10. specialchem.com [specialchem.com]
- 11. tayloredge.com [tayloredge.com]
- 12. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Note: Determination of (2-Methoxyethyl)benzene Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
Introduction
(2-Methoxyethyl)benzene, also known as Phenyl Ethyl Methyl Ether (PEME), is an aromatic compound widely utilized in the flavor and fragrance industries for its characteristic floral and green aroma.[1][2] The chemical purity of this compound is a critical quality attribute, as impurities can significantly impact its fragrance profile, efficacy, and safety in final products. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive analytical technique well-suited for the purity assessment of volatile and semi-volatile organic compounds like this compound.[3][4]
This application note details a comprehensive GC-FID method for the quantitative determination of this compound purity. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis, making it applicable for quality control and research laboratories.
Principle of Analysis
Gas chromatography is a powerful separation technique used to analyze volatile substances.[5] A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (the mobile phase). Components of the sample interact with the stationary phase coating the column at different rates, primarily based on their boiling points and polarity, causing them to elute at different times (retention times).[6] Upon exiting the column, the separated components are detected by a Flame Ionization Detector (FID). The FID generates a signal proportional to the amount of organic analyte being burned, allowing for accurate quantification. Purity is determined by calculating the area percent of the main this compound peak relative to the total area of all detected peaks.[7][8][9]
Experimental Protocols
1. Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of aromatic compounds.[10]
-
Autosampler Vials: 2 mL glass vials with PTFE-lined septa.[11]
-
Gases: High purity Helium (or Hydrogen, Nitrogen) for the carrier gas, and Hydrogen and compressed air for the FID.
-
Syringes: Appropriate for sample injection if using manual injection.
2. Reagents and Sample Preparation
-
Solvent: Use a high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane.[6][11]
-
Sample Preparation Protocol:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark to achieve a concentration of approximately 1 mg/mL.
-
Mix the solution thoroughly to ensure homogeneity.
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.[11] To avoid particulate matter that could clog the GC column, filtration through a 0.22 µm filter may be beneficial.[3]
-
3. GC-FID Operating Conditions
The following table outlines the recommended starting conditions for the GC-FID analysis. These parameters may be optimized to suit specific instrumentation and to achieve better separation from any known impurities.
| Parameter | Recommended Condition |
| Injector | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Column | |
| Column Type | HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode)[12] |
| Oven Temperature Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate 1 | 10 °C/min to 180 °C |
| Hold Time 1 | 2 minutes |
| Ramp Rate 2 | 20 °C/min to 280 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
4. Data Analysis and Purity Calculation
The purity of this compound is calculated using the area percent normalization method.[13]
-
Integrate the peak areas for all components detected in the chromatogram, excluding the solvent peak.
-
Sum the areas of all integrated peaks to obtain the total peak area.
-
Calculate the percentage purity using the following formula:[7][8]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
It is important to note that this method assumes that all impurities have a similar response factor in the FID as the main component.[13][14] For higher accuracy, especially if the identity and concentration of impurities are critical, the use of certified reference standards and the development of a calibration curve would be necessary.
Data Presentation
The following table presents example data from the purity analysis of three hypothetical batches of this compound using the described method.
| Batch ID | Retention Time of this compound (min) | Peak Area of this compound (Arbitrary Units) | Total Peak Area (Excluding Solvent) (Arbitrary Units) | Calculated Purity (%) |
| MEB-001 | 10.45 | 4,520,800 | 4,550,200 | 99.35 |
| MEB-002 | 10.46 | 4,610,500 | 4,625,900 | 99.67 |
| MEB-003 | 10.45 | 4,480,100 | 4,580,600 | 97.81 |
Workflow Visualization
The logical workflow for the GC purity analysis of this compound is illustrated in the diagram below.
Caption: Workflow for this compound GC Purity Analysis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Showing Compound this compound (FDB010564) - FooDB [foodb.ca]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
- 9. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 11. uoguelph.ca [uoguelph.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chemicke-listy.cz [chemicke-listy.cz]
Application Notes and Protocols: (2-Methoxyethyl)benzene in Alkylation and Etherification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxyethyl)benzene, also known as phenylethyl methyl ether (PEME), is a versatile aromatic compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[1] Its chemical structure, featuring a benzene (B151609) ring and an ether linkage, allows it to participate in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in two key reaction types: etherification (synthesis of this compound) and alkylation (functionalization of the benzene ring).
Etherification: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the O-alkylation of 2-phenylethanol (B73330) or the reaction of a phenoxide with a suitable electrophile. Below are protocols for two distinct methods.
Protocol 1: Green Synthesis via Catalytic Methylation of 2-Phenylethanol
This protocol details a sustainable method for the synthesis of this compound using a solid base catalyst and dimethyl carbonate (DMC) as a green methylating agent.[2]
Reaction Scheme:
Quantitative Data Summary:
| Catalyst | 2-Phenylethanol Conversion (%) | This compound Selectivity (%) | Reaction Conditions |
| 0.1% Li/MgO | 95 | 98 | 180°C, 1:10.5 mole ratio (2-PE:DMC), 1000 rpm, 1.33 x 10⁻² g/cm³ catalyst loading |
| 0.3% Li/MgO | ~65 | ~97 | 180°C, 1:10.5 mole ratio (2-PE:DMC), 800 rpm, 3 h |
| MgO | ~40 | ~96 | 180°C, 1:10.5 mole ratio (2-PE:DMC), 800 rpm, 3 h |
| 0.1% K/MgO | ~35 | ~95 | 180°C, 1:10.5 mole ratio (2-PE:DMC), 800 rpm, 3 h |
Experimental Protocol:
-
Catalyst Preparation (0.1% Li/MgO):
-
A detailed procedure for the combustion synthesis of Li/MgO catalysts can be found in the supporting information of the cited literature.[2]
-
-
Reaction Setup:
-
Reaction Conditions:
-
Seal the reactor and begin stirring at 1000 rpm.
-
Heat the reaction mixture to 180°C.
-
Maintain these conditions for the duration of the reaction (typically monitored by GC for conversion). A 95% conversion was achieved under these optimal conditions.[2]
-
-
Work-up and Purification:
-
After completion, cool the reactor to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
The excess DMC and methanol (B129727) can be removed by distillation.
-
The resulting crude this compound can be further purified by fractional distillation.
-
Mechanism of O-methylation of 2-Phenylethanol:
Caption: Mechanism of O-methylation of 2-phenylethanol using a Li/MgO catalyst.
Protocol 2: Etherification of Phenols with 2-Chloroethyl Methyl Ether
This protocol is adapted from a patented process for the preparation of 2-methoxyethoxy-benzenes.[3]
Reaction Scheme:
Quantitative Data Summary:
| Phenolic Compound | Alkylating Agent | Base | Temperature (°C) | Pressure | Yield (%) |
| 4-Hydroxybenzyl cyanide | 2-Chloroethyl methyl ether | K₂CO₃ | 150 | Autogenic | 96.8 |
Experimental Protocol:
-
Reaction Setup:
-
In a sealed autoclave, combine the phenolic compound (e.g., 4-hydroxybenzyl cyanide), 2-chloroethyl methyl ether (can be used in excess as a solvent), and a base such as potassium carbonate.[3]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solid components (e.g., salts and excess base) by filtration.
-
Wash the solid residue with a small amount of 2-chloroethyl methyl ether.
-
The excess 2-chloroethyl methyl ether can be recovered from the filtrate by distillation.
-
The desired 2-methoxyethoxy-benzene derivative is then isolated by fractional distillation.
-
If unreacted phenol (B47542) remains, it can be removed by dissolving the product in an inert solvent (e.g., toluene) and extracting with a strong aqueous base (e.g., NaOH solution).[3]
-
Alkylation of this compound
While this compound is a valuable product, it can also serve as a starting material for further functionalization. The benzene ring can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. The (2-methoxyethyl) group is an activating group and is expected to direct incoming electrophiles to the ortho and para positions.
Note: Specific literature on the Friedel-Crafts alkylation of this compound is scarce. The following is a general protocol based on well-established procedures for similar activated aromatic compounds like anisole.
General Protocol: Friedel-Crafts Alkylation of this compound
This protocol provides a general methodology for the alkylation of this compound using an alkyl halide and a Lewis acid catalyst.
Reaction Scheme:
Expected Products: A mixture of ortho- and para-substituted isomers. The para isomer is often favored due to reduced steric hindrance.
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl), add a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).
-
Cool the flask in an ice bath.
-
Add this compound to the stirred suspension.
-
Place the alkyl halide (e.g., tert-butyl chloride or another suitable alkylating agent) in the dropping funnel.
-
-
Reaction Conditions:
-
Slowly add the alkyl halide dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (this will require optimization, typically from 30 minutes to several hours). Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the resulting product mixture (ortho and para isomers) by column chromatography or distillation.
-
Workflow for Friedel-Crafts Alkylation:
Caption: General workflow for the Friedel-Crafts alkylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care.
-
Alkyl halides can be toxic and/or carcinogenic. Consult the safety data sheet (SDS) for each reagent before use.
-
High-pressure reactions should be conducted behind a blast shield.
References
Application Notes and Protocols for the Preparation of (2-methoxyethoxy)benzenes from Phenols and 2-chloroethyl methyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of (2-methoxyethoxy)benzenes from phenols and 2-chloroethyl methyl ether is a classic example of the Williamson ether synthesis. This reaction is a versatile and widely used method for preparing ethers. The Williamson ether synthesis is an SN2 reaction where a deprotonated alcohol (alkoxide) or a phenoxide acts as a nucleophile and attacks an electrophilic carbon of an organohalide, displacing the halide and forming an ether.[1][2][3][4] The (2-methoxyethoxy)benzene moiety is a common structural feature in many biologically active molecules and functional materials. This document provides detailed protocols for the preparation of these compounds.
Reaction Scheme:
The general reaction involves the O-alkylation of a phenol (B47542) with 2-chloroethyl methyl ether in the presence of a base to yield the corresponding (2-methoxyethoxy)benzene.
Experimental Protocols
Two primary protocols are presented here: a conventional heating method and a high-temperature/pressure method.
Protocol 1: Conventional Williamson Ether Synthesis
This protocol is adapted from standard laboratory procedures for Williamson ether synthesis and is suitable for general-purpose synthesis.
Materials:
-
Substituted phenol (1.0 eq)
-
2-chloroethyl methyl ether (1.1 - 1.5 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)) (1.5 - 2.0 eq)[2][5]
-
Anhydrous solvent (e.g., Acetonitrile (B52724), Dimethylformamide (DMF))[5]
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
-
Reagents for workup (e.g., water, diethyl ether, saturated sodium bicarbonate solution)[5]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and the anhydrous solvent.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the flask. Stir the suspension at room temperature.[5]
-
Alkylation: Slowly add 2-chloroethyl methyl ether (1.1 eq) to the reaction mixture.[5]
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.[5]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[5]
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.[5]
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.[5]
-
Protocol 2: High-Temperature/Pressure Synthesis (Solvent-Free or Weakly Polar Solvent)
This protocol is based on a patented procedure that can provide advantageous yields and is suitable for less reactive phenols.[6]
Materials:
-
Substituted phenol (1.0 eq)
-
2-chloroethyl methyl ether (1.0 - 50 eq, can be used as a solvent)[6]
-
Base (e.g., Potassium Carbonate (K₂CO₃)) (0.9 - 2.0 eq)[6]
Procedure:
-
Reaction Setup: In a pressure-rated autoclave, combine the substituted phenol (e.g., 4-hydroxybenzyl cyanide, 30 g), potassium carbonate (34.25 g), and 2-chloroethyl methyl ether (189.1 g).[6]
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature above 95 °C (e.g., 150 °C) for a specified time (e.g., 10 hours). The pressure will range from 1 to 60 bar.[6]
-
Work-up:
-
Purification:
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of 4-(2-methoxyethoxy)benzyl cyanide as described in the high-temperature/pressure protocol.[6]
Table 1: Reagents and Conditions for the Synthesis of 4-(2-methoxyethoxy)benzyl cyanide
| Reagent/Condition | Value |
| 4-hydroxybenzyl cyanide | 30 g |
| Potassium Carbonate | 34.25 g |
| 2-chloroethyl methyl ether | 189.1 g |
| Temperature | 150 °C |
| Reaction Time | 10 hours |
Table 2: Product Yield and Purity
| Product | Yield | Form | Purity (GC) of recovered 2-chloroethyl methyl ether |
| 4-(2-methoxyethoxy)benzyl cyanide | 41.7 g | Oil (crystallized on standing) | 98.4% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (2-methoxyethoxy)benzenes.
Safety Precautions
-
2-chloroethyl methyl ether: This reagent is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Phenols: Phenols are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOH are corrosive. Handle with care.
-
Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Use in a fume hood.
-
High-Pressure Reactions: Reactions carried out in an autoclave should be performed with appropriate safety shields and pressure monitoring. Ensure the equipment is properly rated for the intended temperature and pressure.
Disclaimer: This document is intended for informational purposes only and should be used by trained professionals. All experiments should be conducted with appropriate safety measures in a laboratory setting.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield and selectivity in (2-Methoxyethyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methoxyethyl)benzene, a key intermediate in various industries including pharmaceuticals and fragrances.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and selectivity.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation (Williamson Ether Synthesis) | The base used may not be strong enough to fully deprotonate the starting alcohol (e.g., 2-phenylethanol).[1] Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonates the alcohol.[1][2] Ensure anhydrous (dry) solvents such as DMF or THF are used with strong bases.[1] |
| Poor Catalyst Activity (Green Synthesis) | The solid base catalyst (e.g., Li/MgO) may have low surface area or inactive sites. Ensure the catalyst is properly synthesized and activated. For Li/MgO prepared by combustion, irregular morphology with a uniform particle size of 20-100 nm is characteristic of an active catalyst.[3] Consider optimizing catalyst loading; a study showed 1.33 x 10⁻² g/cm³ to be optimal.[3][4] |
| Mass Transfer Limitations | In heterogeneous catalysis (e.g., using Li/MgO), inadequate mixing can limit the reaction rate. Increase the agitation speed. A study found that increasing the speed from 800 to 1000 rpm improved the reaction rate by overcoming external mass transfer resistance.[3] |
| Reaction Temperature Too Low | The reaction may require higher temperatures to proceed at a reasonable rate. For the green synthesis using DMC, a temperature of 180 °C was found to be optimal.[3][4] For the Williamson synthesis, gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[1] |
| Deactivated Aromatic Ring (Friedel-Crafts) | While less common for this specific synthesis, if attempting a Friedel-Crafts type reaction, strongly deactivating groups on the benzene (B151609) ring will prevent the reaction from occurring.[5] |
Issue 2: Poor Selectivity and Formation of Side Products
| Potential Cause | Recommended Solution |
| E2 Elimination (Williamson Ether Synthesis) | The alkoxide is acting as a base rather than a nucleophile, causing elimination of the alkylating agent.[1] This is more common with sterically hindered or secondary/tertiary alkyl halides.[2][6] Use a less sterically hindered base (e.g., K₂CO₃) or run the reaction at a lower temperature for a longer duration to favor the Sₙ2 pathway.[1] |
| C-Alkylation vs. O-Alkylation | The phenoxide nucleophile can react at the carbon atoms of the benzene ring instead of the oxygen atom.[1] Milder reaction conditions generally favor O-alkylation. Altering the solvent and the counter-ion (by changing the base) can also influence the O- vs. C-alkylation ratio.[1] |
| Polyalkylation (Friedel-Crafts Alkylation) | The initial alkylation product is more reactive than the starting material, leading to multiple alkylations.[5] This is a significant limitation of Friedel-Crafts alkylation and a reason why it's less suitable for this synthesis. Friedel-Crafts acylation, followed by reduction, can be an alternative to avoid this.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory methods are the Williamson ether synthesis and greener catalytic approaches. The Williamson method involves the reaction of an alkoxide with an alkyl halide.[2][6] A greener alternative utilizes 2-phenylethanol (B73330) and dimethyl carbonate (DMC) as a methylating agent with a solid base catalyst like Li/MgO.[3][4] Industrial processes may involve the reaction of phenols with 2-chloroethyl methyl ether under pressure.[7]
Q2: How can I achieve high yield and selectivity in the green synthesis of this compound?
A2: A study using a Li/MgO catalyst with dimethyl carbonate (DMC) achieved a 95% conversion of 2-phenylethanol with 98% selectivity for this compound.[3][4] The optimal conditions were found to be a temperature of 180 °C, a catalyst loading of 1.33 x 10⁻² g/cm³, a 1:10.5 mole ratio of 2-phenylethanol to DMC, and an agitation speed of 1000 rpm.[3][4]
Q3: What is the role of the base in the Williamson ether synthesis for this compound?
A3: The base is crucial for deprotonating the hydroxyl group of the starting alcohol (e.g., 2-phenylethanol) to form the nucleophilic alkoxide ion.[1] The choice of base can significantly impact the reaction's success. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly when milder conditions are required to prevent side reactions.[1][7]
Q4: What are the typical solvents used in the Williamson ether synthesis of this compound?
A4: Anhydrous polar aprotic solvents are typically used to prevent side reactions and to effectively solvate the alkoxide.[8] Common choices include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[1]
Q5: How can I purify the final this compound product?
A5: After the reaction, a standard workup procedure is typically followed, which may include quenching the reaction, extraction with an organic solvent (like ethyl acetate), and washing with brine.[1][9] If unreacted phenol (B47542) starting material remains, it can be removed by extraction with a strong base like aqueous sodium hydroxide.[7] For high purity, the crude product can be purified by fractional distillation or column chromatography.[7][9]
Experimental Protocols
Protocol 1: Green Synthesis using Li/MgO Catalyst
This protocol is based on the work by Yadav and Surve, which provides an environmentally friendly route to this compound.[3]
Materials:
-
2-Phenyl ethanol (B145695) (2-PE)
-
Dimethyl carbonate (DMC)
-
0.1% Li/MgO catalyst
-
High-pressure reactor with a magnetic stirrer
Procedure:
-
Charge the high-pressure reactor with 2-phenyl ethanol and dimethyl carbonate in a 1:10.5 molar ratio.
-
Add the 0.1% Li/MgO catalyst to the mixture. The recommended catalyst loading is 1.33 x 10⁻² g/cm³.
-
Seal the reactor and start agitation at 1000 rpm to ensure a homogenous mixture and overcome mass transfer limitations.
-
Heat the reactor to 180 °C and maintain this temperature for the duration of the reaction (typically several hours).
-
Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).
-
Upon completion, cool the reactor to room temperature and depressurize.
-
Separate the catalyst from the product mixture by filtration.
-
The product can be purified from the excess DMC and byproducts by fractional distillation.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride
This protocol is a standard laboratory procedure for the Williamson ether synthesis.
Materials:
-
2-Phenylethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I) or another suitable methylating agent
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stir bar and a solution of 2-phenylethanol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material. Gentle heating may be applied to accelerate the reaction.
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water or saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Data Summary
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Green Synthesis (Li/MgO) [3][4] | Williamson Ether Synthesis [1][8] |
| Starting Materials | 2-Phenyl ethanol, Dimethyl carbonate | 2-Phenylethanol, Methyl halide/sulfate |
| Catalyst/Reagent | 0.1% Li/MgO | Strong base (e.g., NaH, KH) |
| Solvent | Dimethyl carbonate (acts as reagent and solvent) | Anhydrous THF or DMF |
| Temperature | 180 °C | 0 °C to Room Temperature (or gentle heating) |
| Typical Yield | 95% conversion, 98% selectivity | >90% (Isolated) |
| Key Advantages | Environmentally friendly, high selectivity | Robust, widely applicable, high yield |
| Key Disadvantages | Requires high temperature and pressure | Use of hazardous reagents (NaH, methyl iodide) |
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Identifying side products in the synthesis of (2-Methoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound, also known as phenyl ethyl methyl ether (PEME), are the Williamson ether synthesis and methylation using dimethyl carbonate (DMC).[1][2]
Q2: What are the potential side products in the Williamson ether synthesis of this compound?
A2: In the Williamson ether synthesis, where 2-phenylethanol (B73330) is deprotonated to its alkoxide and reacted with a methyl halide, the primary side reaction is E2 elimination, which would yield styrene (B11656). However, with a methyl halide, the SN2 reaction is strongly favored.[3][4][5][6] Other potential impurities include unreacted 2-phenylethanol and the product of its self-condensation, bis(2-phenylethyl) ether, especially if reaction temperatures are high. If a protic solvent like ethanol (B145695) is used, ethyl methyl ether could also be formed as a side product.[7]
Q3: What are the side products when using dimethyl carbonate (DMC) for the synthesis?
A3: The synthesis of this compound using dimethyl carbonate and a solid base catalyst is a highly selective process.[1][2] The main co-products are carbon dioxide and methanol (B129727).[1][2] Under optimized conditions, selectivity for the desired ether can reach up to 98%, minimizing the formation of other side products.[1][2]
Q4: How can I minimize the formation of side products?
A4: To minimize side products in the Williamson ether synthesis, use a methyl halide as the methylating agent and an aprotic solvent.[3][4] For the dimethyl carbonate method, optimizing reaction parameters such as temperature, catalyst loading, and reactant molar ratio is crucial for achieving high selectivity.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete deprotonation of 2-phenylethanol (Williamson synthesis). | Ensure the use of a strong, non-nucleophilic base like sodium hydride and anhydrous conditions. |
| Inefficient methylation. | Use a reactive methylating agent like methyl iodide or dimethyl sulfate. In the DMC method, ensure the catalyst is active. | |
| Loss of product during workup. | Optimize extraction and distillation procedures. This compound is volatile. | |
| Presence of styrene as a major byproduct | E2 elimination is competing with SN2 substitution (Williamson synthesis).[3][6] | Use a methyl halide, which is less sterically hindered and favors SN2. Avoid bulky bases and high reaction temperatures.[4][5] |
| Presence of unreacted 2-phenylethanol | Insufficient amount of methylating agent or base. | Use a slight excess of the methylating agent and ensure complete deprotonation of the alcohol. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature according to the experimental protocol. | |
| Formation of bis(2-phenylethyl) ether | Self-condensation of 2-phenylethanol. | This can occur at high temperatures under basic conditions. Optimize the reaction temperature to favor methylation over self-condensation. |
Data on Side Products
| Synthesis Method | Potential Side Products | Typical Yield of Main Product | Notes |
| Williamson Ether Synthesis | Styrene, bis(2-phenylethyl) ether, unreacted 2-phenylethanol. | 45-60%[8] | Yields can be variable. Side product formation is dependent on reaction conditions. |
| Dimethyl Carbonate (DMC) Method | Methanol, Carbon Dioxide (as co-products). | Up to 95% conversion with 98% selectivity.[1][2] | Considered a "green" and highly efficient method. |
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
2-phenylethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, add 2-phenylethanol dissolved in anhydrous THF.
-
Carefully add sodium hydride to the solution at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction stir at room temperature overnight under a nitrogen atmosphere.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation.
Synthesis of this compound using Dimethyl Carbonate (DMC)
This protocol is based on a literature procedure.[1]
Materials:
-
2-phenylethanol
-
Dimethyl carbonate (DMC)
-
0.1% Li/MgO catalyst
-
High-pressure autoclave with a stirrer
Procedure:
-
Charge the autoclave with 2-phenylethanol, dimethyl carbonate (in a 1:10.5 molar ratio of 2-phenylethanol to DMC), and the Li/MgO catalyst (1.33 x 10-2 g/cm3).[1]
-
Seal the reactor and start stirring (e.g., 1000 rpm).
-
Heat the reactor to 180 °C.[1]
-
Maintain these conditions for the required reaction time (monitor by GC).
-
After the reaction is complete, cool down the reactor and vent any excess pressure.
-
Filter the catalyst from the reaction mixture.
-
Isolate the product by fractional distillation to separate it from excess DMC and the methanol co-product.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. apps.dtic.mil [apps.dtic.mil]
How to remove unreacted starting materials from (2-Methoxyethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxyethyl)benzene. Our aim is to offer practical solutions to common issues encountered during the purification process, specifically focusing on the removal of unreacted starting materials.
Troubleshooting Guide: Isolating Pure this compound
Impurities in your final product can significantly impact downstream applications. This guide provides a systematic approach to identifying and removing common unreacted starting materials from your this compound sample.
Logical Workflow for Purification Troubleshooting
Caption: Troubleshooting workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I might find in my crude this compound?
A1: The most common synthetic routes to this compound involve the reaction of a phenethyl source with a methylating agent. Therefore, you can anticipate the presence of the following starting materials in your crude product:
-
From Williamson Ether Synthesis: 2-Phenylethanol (B73330) and a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
-
From Phenol Alkylation: Phenol and 2-chloroethyl methyl ether or 2-bromoethyl methyl ether.[1]
-
Using Dimethyl Carbonate: 2-Phenylethanol and dimethyl carbonate.[2]
Q2: I suspect my this compound is contaminated with 2-phenylethanol. What is the best way to remove it?
A2: Due to the significant difference in their boiling points, fractional distillation is a highly effective method for separating this compound from 2-phenylethanol. 2-phenylethanol has a much higher boiling point than this compound, so it will remain in the distillation flask while your desired product distills over. For trace amounts of 2-phenylethanol, a simple aqueous wash may also be effective as 2-phenylethanol has some water solubility due to its hydroxyl group.[2][3]
Q3: How can I remove phenolic impurities from my product?
A3: Phenol is acidic and can be readily removed by a liquid-liquid extraction with a basic aqueous solution, such as 5-10% aqueous sodium hydroxide (B78521). The phenol will be deprotonated to form sodium phenoxide, which is highly soluble in the aqueous layer and can be separated from the organic layer containing your product.[4][5][6][7][8] It is crucial to then wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to remove residual water.
Q4: My crude product contains impurities with boiling points very close to this compound. What purification technique should I use?
A4: When fractional distillation is not efficient due to close boiling points, flash column chromatography is the recommended method. By selecting an appropriate solvent system (eluent), you can separate compounds based on their different polarities and affinities for the stationary phase (e.g., silica (B1680970) gel).
Quantitative Data: Physical Properties of this compound and Potential Impurities
The following table summarizes key physical properties to aid in selecting the appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₉H₁₂O | 136.19 | 172.3 - 190 | 0.938 - 0.95 |
| 2-Phenylethanol | C₈H₁₀O | 122.16 | 219 - 221 | 1.020 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 90 | 1.069 |
| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 |
| 2-Chloroethyl methyl ether | C₃H₇ClO | 94.54 | 89 - 92 | 1.030 - 1.04 |
Note: Boiling points and densities can vary slightly based on pressure and purity.
Experimental Protocols
Protocol 1: Removal of Acidic Impurities (e.g., Phenol) by Liquid-Liquid Extraction
This protocol describes the removal of acidic impurities from an organic phase into an aqueous basic solution.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for removing acidic impurities via extraction.
Methodology:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add an equal volume of 5-10% aqueous sodium hydroxide solution to the separatory funnel.
-
Stopper the funnel and shake gently, inverting the funnel and periodically venting to release any pressure buildup.
-
Allow the two layers to fully separate. The less dense organic layer will typically be on top, but this should be confirmed.
-
Carefully drain the lower aqueous layer, which now contains the deprotonated phenolic impurity.
-
Wash the remaining organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and sodium hydroxide.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from starting materials with significantly different boiling points.
Methodology:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.
-
Place the crude this compound mixture in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Monitor the temperature at the top of the fractionating column. The temperature should rise and stabilize at the boiling point of the more volatile component.
-
Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the pure compound.
-
If separating from a less volatile impurity, the temperature will rise again after the desired product has distilled over, indicating the start of the distillation of the higher-boiling component. At this point, stop the distillation or change the receiving flask.
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for separating compounds with similar boiling points or for removing non-volatile impurities.
Methodology:
-
Select an appropriate solvent system (eluent) by performing thin-layer chromatography (TLC) on the crude mixture. The ideal eluent should provide good separation of the desired product from the impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Collect fractions in separate test tubes.
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. byjus.com [byjus.com]
- 8. physical properties of Phenol [unacademy.com]
Challenges in scaling up laboratory synthesis of (2-Methoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of (2-Methoxyethyl)benzene.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you might encounter during your experiments in a question-and-answer format.
I. Williamson Ether Synthesis Route
The Williamson ether synthesis is a common method for preparing ethers. In the context of this compound, this typically involves the reaction of a 2-phenylethanol (B73330) salt (alkoxide) with a methylating agent.
Q1: My Williamson ether synthesis of this compound is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of 2-Phenylethanol: The first step is the formation of the 2-phenylethoxide. If the base used is not strong enough or is used in insufficient quantity, the starting alcohol will not be fully converted to the nucleophilic alkoxide.
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: The reaction is typically conducted at temperatures ranging from 50 to 100°C.[2] Gently heating the reaction mixture can increase the rate. However, excessively high temperatures can promote side reactions.
-
-
Choice of Methylating Agent: The reactivity of the methylating agent is crucial.
-
Solution: Methyl iodide (CH₃I) is a highly reactive and common choice.[3] Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is another effective option.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time. Reactions are typically complete within 1 to 8 hours.[2]
-
Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?
A2: The primary byproduct in a Williamson ether synthesis involving a primary alcohol like 2-phenylethanol is typically from a competing elimination reaction, although with a primary substrate this is less of an issue than with secondary or tertiary halides. Another potential issue is the quality of reagents.
-
Styrene Formation (Elimination): While less likely with a primary substrate, the alkoxide can act as a base and promote the elimination of the methylating agent or the starting material if it has been converted to a halide or sulfonate.
-
Solution: Maintain a controlled reaction temperature, as lower temperatures generally favor the Sₙ2 reaction over elimination.[4]
-
-
Byproducts from Reagent Decomposition: Impurities in the starting materials or solvent can lead to unwanted side reactions.
-
Solution: Use high-purity, anhydrous solvents and fresh or properly stored reagents.
-
Q3: I am having difficulty purifying my this compound from the reaction mixture. What is the recommended procedure?
A3: Purification is typically achieved through a combination of extraction and distillation.
-
Aqueous Workup: After the reaction is complete, it is quenched with water or a dilute acid. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and then brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.
II. Green Synthesis Route using Li/MgO Catalyst
This environmentally friendly method utilizes 2-phenylethanol and dimethyl carbonate (DMC) as a methylating agent in the presence of a solid Li/MgO catalyst.[5]
Q1: My reaction using the Li/MgO catalyst is showing low conversion of 2-phenylethanol. What are the critical parameters to check?
A1: The efficiency of this catalytic system is highly dependent on the reaction conditions.
-
Catalyst Activity: The preparation and activation of the Li/MgO catalyst are crucial for its performance.
-
Solution: Ensure the catalyst is prepared correctly via the combustion method and is properly activated.[5]
-
-
Reaction Temperature: This reaction requires a relatively high temperature to proceed efficiently.
-
Solution: The optimal reaction temperature is reported to be 180°C.[5]
-
-
Reactant Molar Ratio: An excess of the methylating agent is necessary to drive the reaction to completion.
-
Solution: A 2-phenylethanol to dimethyl carbonate molar ratio of 1:10.5 is recommended.[5]
-
-
Stirring Speed: In a heterogeneous catalytic system, mass transfer can be a limiting factor.
-
Solution: A high stirring speed (e.g., 1000 rpm) is necessary to ensure good contact between the reactants and the solid catalyst.[5]
-
Q2: The selectivity towards this compound is lower than expected. What could be the issue?
A2: The selectivity of this reaction is generally high (around 98%).[5] If you are observing lower selectivity, consider the following:
-
Catalyst Purity: Impurities in the catalyst could lead to side reactions.
-
Reaction Temperature: While a high temperature is required for conversion, excessively high temperatures could potentially lead to decomposition or side reactions. Adhere to the optimized temperature of 180°C.[5]
III. Friedel-Crafts Alkylation Route
Q1: Can I synthesize this compound using a Friedel-Crafts alkylation of benzene (B151609) with a 2-methoxyethyl halide?
A1: While theoretically possible, the Friedel-Crafts alkylation with primary alkyl halides like 2-methoxyethyl chloride is highly prone to carbocation rearrangement.[6][7][8] The initially formed primary carbocation can rearrange to a more stable secondary carbocation, which would lead to the formation of undesired isomeric products. Therefore, this method is generally not recommended for the clean synthesis of this compound. Friedel-Crafts acylation followed by reduction is a more reliable way to introduce a straight-chain alkyl group onto a benzene ring, but this would involve more steps for the synthesis of an ether.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic routes discussed.
| Parameter | Williamson Ether Synthesis (Typical) | Green Synthesis (Li/MgO Catalyst) |
| Starting Materials | 2-Phenylethanol, Methylating Agent (e.g., CH₃I) | 2-Phenylethanol, Dimethyl Carbonate (DMC) |
| Base/Catalyst | Strong Base (e.g., NaH) | 0.1% Li/MgO |
| Solvent | Anhydrous THF or DMF | Dimethyl Carbonate (acts as solvent and reagent) |
| Reaction Temperature | 50 - 100 °C | 180 °C[5] |
| Reaction Time | 1 - 8 hours[2] | Not specified, but likely several hours |
| Conversion of 2-Phenylethanol | High (typically >90%) | 95%[5] |
| Selectivity for this compound | High | 98%[5] |
| Typical Yield | >90% (Isolated)[3] | High (based on high conversion and selectivity) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from a standard procedure for Williamson ether synthesis.
Materials:
-
2-Phenylethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2-phenylethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride. The addition should be dropwise to control the evolution of hydrogen gas.
-
Alkoxide Formation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to decompose any unreacted sodium hydride. Transfer the mixture to a separatory funnel. Add diethyl ether and water and separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Green Synthesis of this compound using Li/MgO Catalyst
This protocol is based on the work by Tambe and Yadav (2017).[5]
Materials:
-
2-Phenylethanol
-
Dimethyl carbonate (DMC)
-
0.1% Li/MgO catalyst
Procedure:
-
Reaction Setup: In a high-pressure autoclave equipped with a mechanical stirrer, add 2-phenylethanol and dimethyl carbonate in a 1:10.5 molar ratio.
-
Catalyst Addition: Add the 0.1% Li/MgO catalyst to the reaction mixture. The catalyst loading should be 1.33 x 10⁻² g/cm³.
-
Reaction: Seal the autoclave and heat the reaction mixture to 180°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).
-
Workup and Purification: After the reaction is complete (as determined by GC analysis showing >95% conversion of 2-phenylethanol), cool the reactor to room temperature. Filter the reaction mixture to remove the solid catalyst. The excess dimethyl carbonate can be removed by distillation. The resulting crude product can be further purified by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Caption: Experimental workflow for the green synthesis of this compound.
Caption: Logical relationship explaining the limitation of Friedel-Crafts alkylation.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of (2-Methoxyethyl)benzene
Welcome to the technical support center for the gas chromatography (GC) analysis of (2-Methoxyethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC and why is it a problem for the analysis of this compound?
A1: In an ideal GC analysis, the chromatographic peak for a compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's back end is broader than the front. For this compound, which possesses a moderately polar ether group and an aromatic ring, this can be a common issue. This asymmetry is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and ultimately compromise the quantitative accuracy of your results.
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing for a compound like this compound often stem from interactions with active sites within the GC system or suboptimal analytical conditions. Key factors include:
-
Active Sites: The ether oxygen in this compound can interact with active silanol (B1196071) groups present in the injector liner, the front of the GC column, or glass wool packing. These interactions can cause some molecules to be retained longer, leading to a "tail."
-
Column Polarity Mismatch: As a moderately polar compound, using a GC column with a stationary phase that is not well-suited for its polarity can result in poor peak shape.
-
Suboptimal Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of the analyte, causing band broadening and peak tailing.
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create new active sites or obstruct the sample path.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.
Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?
A3: A systematic approach is the most efficient way to pinpoint the cause of peak tailing. Start with the simplest and most common solutions first:
-
Inlet Maintenance: Begin by replacing the inlet liner and septum. This is a frequent source of activity and contamination.
-
Column Trimming: If inlet maintenance doesn't resolve the issue, trim a small section (10-20 cm) from the front of the column to remove any accumulated contaminants or damaged stationary phase.[1]
-
Method Parameter Review: If the problem persists, a more thorough investigation of your GC method parameters, such as inlet temperature and carrier gas flow rate, is necessary.
Troubleshooting Guides
This section provides detailed, question-and-answer formatted guides to address specific issues that can cause peak tailing during the analysis of this compound.
Guide 1: Addressing Active Sites in the GC System
Q: My this compound peak is consistently tailing. How can I determine if active sites are the cause and what should I do?
A: Active sites are a very common cause of peak tailing for moderately polar compounds like this compound. These sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself.
Troubleshooting Workflow for Active Sites:
Caption: Troubleshooting workflow for addressing active sites.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Turn off the heated zones of the GC (inlet and oven) and allow them to cool to a safe temperature.
-
Turn Off Gas: Shut off the carrier gas supply to the instrument.
-
Remove Old Septum and Liner: Carefully remove the septum nut and the old septum. Use forceps to gently remove the inlet liner.
-
Install New Liner and Septum: Wearing clean, lint-free gloves, insert a new, deactivated liner. Place a new septum in the septum nut and reassemble the inlet. Do not overtighten the nut.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
-
Conditioning: Heat the inlet to the method temperature and allow it to equilibrate. It is good practice to perform a blank run to ensure the system is clean.
Guide 2: Optimizing GC Method Parameters
Q: I have performed inlet maintenance and column trimming, but the peak tailing for this compound persists. Could my GC method be the issue?
A: Yes, suboptimal GC method parameters can significantly contribute to peak tailing. For a moderately polar compound like this compound, the inlet temperature, oven temperature program, and carrier gas flow rate are critical.
Logical Relationship of Method Parameters to Peak Shape:
Caption: Impact of GC method parameters on peak tailing.
Data Presentation: Impact of GC Parameters on Peak Shape
| Parameter | Suboptimal Setting | Expected Effect on Tailing Factor (Tf) for this compound | Rationale |
| Inlet Temperature | Too Low (e.g., < 200 °C) | Increased Tf | Incomplete and slow vaporization leads to band broadening in the inlet. |
| Optimal (e.g., 250 °C) | Minimized Tf | Ensures rapid and complete vaporization of the analyte. | |
| Too High (e.g., > 300 °C) | May increase if thermal degradation occurs | Potential for analyte degradation, although this compound is relatively stable. | |
| Carrier Gas Flow Rate | Too Low | Increased Tf | Slower flow allows for more interaction with active sites and increased diffusion. |
| Optimal | Minimized Tf | Efficiently sweeps the analyte through the system, minimizing unwanted interactions. | |
| Too High | May lead to peak broadening and loss of resolution | Reduces the time for partitioning between the mobile and stationary phases, affecting separation efficiency. | |
| Oven Temperature Program | Initial Temp Too High | May cause peak fronting or splitting | Insufficient focusing of the analyte at the head of the column. |
| Ramp Rate Too Slow | Can lead to broader peaks (though not necessarily tailing) | Increased time on the column can lead to band broadening due to diffusion. |
Experimental Protocol: Example GC Method for this compound
This protocol is a starting point and may require optimization for your specific instrumentation and application.
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar to mid-polar column.
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 210 °C.
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Detector: FID
-
Detector Temperature: 280 °C
Note: This is a general guide. The optimal conditions should be determined experimentally.
Guide 3: Column Selection and Care
Q: Could the type of GC column I'm using be the reason for peak tailing with this compound?
A: Absolutely. The choice of GC column is critical for achieving good peak shape. This compound is a moderately polar compound due to the ether linkage. Using a column with a stationary phase that is either too non-polar or too polar can result in poor peak symmetry.
Column Selection and Maintenance Workflow:
Caption: Workflow for addressing column-related peak tailing.
Column Selection Recommendations for this compound:
| Column Type | Stationary Phase | Polarity | Suitability for this compound |
| Standard Non-Polar | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Low | Generally suitable and a good starting point. May show some tailing if active sites are present. |
| Mid-Polar | 35% Phenyl Polysiloxane (e.g., DB-35) | Intermediate | Often a good choice to improve peak shape for moderately polar compounds. |
| Polar (WAX) | Polyethylene Glycol (e.g., DB-WAX) | High | May be too polar, potentially leading to excessive retention and peak broadening. |
Experimental Protocol: Column Trimming
-
Cool Down and Turn Off Gas: Follow the same initial steps as for inlet maintenance.
-
Remove Column: Carefully disconnect the column from the inlet and detector.
-
Score and Break: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean score on the polyimide coating of the column about 10-20 cm from the inlet end. Gently flex the column at the score to create a clean, square break.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards. If the cut is not clean, repeat the process.
-
Reinstall Column: Reinstall the column in the inlet and detector according to the manufacturer's instructions, ensuring the correct installation depth.
-
Leak Check and Condition: Perform a leak check and condition the column by running it at a high temperature (below its maximum limit) for a short period to remove any contaminants.
References
Preventing byproduct formation in the methylation of 2-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2-phenylethanol (B73330). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the methylation of 2-phenylethanol?
A1: The most prevalent laboratory method for methylating 2-phenylethanol to produce 2-phenylethyl methyl ether (PEME) is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent in an SN2 reaction.[1]
Q2: What are the primary byproducts to anticipate in this reaction?
A2: The formation of byproducts is highly dependent on the reaction conditions.
- Elimination Products: While the Williamson ether synthesis can compete with an E2 elimination reaction, this is less of a concern when using a primary alcohol like 2-phenylethanol and a methyl halide.[1]
- Self-Condensation: Under certain conditions, particularly at higher temperatures, there is a possibility of self-condensation of 2-phenylethanol to form bis(2-phenylethyl) ether.
- Byproducts from the Methylating Agent: Some methylating agents can have their own side reactions. For instance, dimethyl sulfate (B86663) can also react with residual water.[2]
Q3: How does the choice of base and methylating agent impact the reaction?
A3: The selection of reagents is critical for a successful reaction.
- Base: A strong base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common choice for generating the alkoxide irreversibly.[3] Milder bases like potassium carbonate (K₂CO₃) can also be effective, often requiring heating.[4]
- Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and common methylating agent.[5] Dimethyl sulfate ((CH₃)₂SO₄) is another effective but more toxic option.[2][6] For a greener approach, dimethyl carbonate (DMC) can be used, which is less toxic and can give high selectivity with the appropriate catalyst.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Incomplete Deprotonation: The base used was not strong enough or was used in insufficient quantity to fully deprotonate the 2-phenylethanol. | 1. Ensure at least one equivalent of a strong base like NaH is used. If using a weaker base like K₂CO₃, ensure it is finely powdered and consider increasing the reaction temperature. |
| 2. Inactive Methylating Agent: The methylating agent may have degraded due to improper storage or age. | 2. Use a fresh bottle of the methylating agent. Methyl iodide should be stored in a dark bottle to prevent degradation. | |
| 3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. | 3. If using a less reactive system (e.g., K₂CO₃/acetone), gently reflux the reaction mixture. | |
| Formation of Significant Byproducts | 1. Excess Methylating Agent or Prolonged Reaction Time: This can lead to side reactions if any other reactive functional groups are present. | 1. Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the methylating agent. Monitor the reaction progress by TLC or GC and stop it upon consumption of the starting material. |
| 2. High Reaction Temperature: Elevated temperatures can favor elimination or self-condensation reactions. | 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For NaH, the reaction can often be run at room temperature after the initial deprotonation. | |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The presence of both organic and aqueous layers with similar densities can lead to the formation of emulsions. | 1. Add brine (saturated NaCl solution) during the aqueous workup to help break the emulsion by increasing the ionic strength of the aqueous layer. |
| 2. Co-elution during Chromatography: The product and non-polar byproducts may have similar polarities. | 2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can improve separation. |
Experimental Protocols
Protocol 1: Classic Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide
This protocol is a representative method for the methylation of 2-phenylethanol.
Materials:
-
2-Phenylethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Green Synthesis using Dimethyl Carbonate and Li/MgO Catalyst
This protocol offers an environmentally benign alternative with high selectivity.
Materials:
-
2-Phenylethanol
-
Dimethyl carbonate (DMC)
-
Li/MgO catalyst
Procedure:
-
In a suitable reactor, combine 2-phenylethanol and dimethyl carbonate in a 1:10.5 molar ratio.[8]
-
Add the Li/MgO catalyst at a loading of 1.33 x 10⁻² g/cm³.[8]
-
Heat the reaction mixture to 180 °C with vigorous stirring (e.g., 1000 rpm).[8]
-
Maintain these conditions and monitor the reaction for the conversion of 2-phenylethanol.
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.
-
The excess dimethyl carbonate can be removed by distillation to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylethyl Methyl Ether
| Parameter | Protocol 1: Williamson Ether Synthesis | Protocol 2: Green Synthesis[8] |
| Methylating Agent | Methyl Iodide | Dimethyl Carbonate |
| Base/Catalyst | Sodium Hydride | Li/MgO |
| Solvent | Anhydrous THF | Dimethyl Carbonate (also acts as solvent) |
| Temperature | 0 °C to Room Temperature | 180 °C |
| Conversion | Typically high | 95% |
| Selectivity | Good to high, dependent on conditions | 98% |
Visualizations
Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Cost reduction strategies for industrial (2-Methoxyethyl)benzene synthesis
Technical Support Center: Industrial (2-Methoxyethyl)benzene Synthesis
Welcome to the Technical Support Center for the industrial synthesis of this compound, also known as Phenyl Ethyl Methyl Ether (PEME). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on cost-reduction strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial synthesis routes for this compound are:
-
Williamson Ether Synthesis: A traditional and widely used method involving the reaction of a sodium phenoxide with an alkyl halide. For this compound, this typically involves the reaction of sodium 2-phenylethoxide with a methylating agent like methyl iodide or dimethyl sulfate.[1][2]
-
Green Catalytic Synthesis: A more modern and environmentally friendly approach that utilizes a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO), with dimethyl carbonate (DMC) serving as a green methylating agent.[3] This method avoids the use of hazardous reagents and simplifies product purification.
-
Friedel-Crafts Acylation followed by Reduction: A two-step approach where benzene (B151609) is first acylated with a suitable acyl halide (e.g., methoxyacetyl chloride) in the presence of a Lewis acid catalyst. The resulting ketone is then reduced to the desired ether. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.[4][5][6]
Q2: What are the key cost drivers for each synthesis route?
A2: The primary cost drivers vary for each method:
-
Williamson Ether Synthesis:
-
Green Catalytic Synthesis:
-
Catalyst: The initial cost of the Li/MgO catalyst and its operational lifetime/reusability are key factors.[3]
-
Raw Materials: The price of 2-phenylethanol (B73330) and dimethyl carbonate. DMC is generally considered a low-cost and environmentally friendly reagent.[3]
-
Energy: The reaction is typically carried out at elevated temperatures (around 180°C), contributing to energy costs.[3]
-
-
Friedel-Crafts Acylation and Reduction:
-
Catalyst: The cost of the Lewis acid catalyst (e.g., AlCl₃) and the reagents for the subsequent reduction step (e.g., zinc amalgam, hydrazine).[4][5][6]
-
Multi-step Process: The complexity of a two-step synthesis increases operational costs, including labor, energy, and equipment.
-
Waste Management: The work-up for Friedel-Crafts reactions often generates a significant amount of acidic and corrosive waste.
-
Q3: Which synthesis route is considered the most environmentally friendly?
A3: The green catalytic synthesis using a Li/MgO catalyst and dimethyl carbonate (DMC) is the most environmentally friendly option.[3] This is because DMC is a non-toxic and biodegradable methylating agent, and the use of a solid, reusable catalyst minimizes waste generation compared to the stoichiometric Lewis acids used in Friedel-Crafts reactions or the halide salts produced in the Williamson ether synthesis.[3]
Data Presentation: Comparison of Synthesis Routes
| Parameter | Williamson Ether Synthesis | Green Catalytic Synthesis (Li/MgO) | Friedel-Crafts Acylation + Reduction |
| Primary Reactants | 2-phenylethanol, strong base (e.g., NaH), methylating agent (e.g., CH₃I) | 2-phenylethanol, dimethyl carbonate (DMC) | Benzene, methoxyacetyl chloride, reducing agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH) |
| Catalyst | None (strong base is a reagent) | 0.1% Li/MgO | Lewis Acid (e.g., AlCl₃) for acylation |
| Typical Solvent | Anhydrous polar aprotic (e.g., THF, DMF)[2] | DMC can act as both reactant and solvent[3] | Non-polar organic solvent (e.g., CS₂, nitrobenzene) |
| Reaction Temperature | 0°C to room temperature[8] | 180°C[3] | Varies; acylation often at low temps, reduction may require heat[9][10] |
| Reported Yield | Can be high, but side reactions are possible. | Up to 95% conversion of 2-phenylethanol with 98% selectivity to PEME[3] | Generally good yields for both steps, but overall yield is multiplicative. |
| Key Byproducts | Halide salts (e.g., NaI), potential elimination products (alkenes)[11] | Methanol and CO₂ (from DMC)[3] | HCl, metal hydroxides from workup, byproducts from reduction. |
Experimental Protocols
Protocol 1: Green Catalytic Synthesis of this compound
This protocol is based on the work by Tambe and Yadav (2017).[3]
-
Catalyst Preparation (0.1% Li/MgO):
-
The Li/MgO catalyst is synthesized via a combustion method, which is noted to be simple, time-efficient, and cost-effective.[3]
-
-
Reaction Procedure:
-
In a high-pressure reactor, charge 2-phenylethanol and dimethyl carbonate (in a 1:10.5 molar ratio).
-
Add the 0.1% Li/MgO catalyst (catalyst loading of 1.33 x 10⁻² g/cm³).
-
Heat the mixture to 180°C with vigorous stirring (1000 rpm).
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The excess dimethyl carbonate can be removed by distillation.
-
The product, this compound, is then purified by fractional distillation.
-
Protocol 2: Williamson Ether Synthesis of this compound
This is a general laboratory-scale protocol that can be adapted for industrial production.[8]
-
Alkoxide Formation:
-
In a dry, inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
-
Etherification:
-
Cool the alkoxide solution back to 0°C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Troubleshooting Guides
Troubleshooting Williamson Ether Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Verify that anhydrous conditions are maintained, as water will consume the base.[12] |
| Poor quality of alkylating agent. | Use a fresh, high-purity methylating agent. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be necessary.[12] | |
| Formation of Alkene Byproduct | E2 elimination is competing with SN2 substitution. | This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at high temperatures. Use a less sterically hindered base if possible and maintain a lower reaction temperature.[11] |
| Recovery of Unreacted Starting Material | Inefficient reaction conditions. | Re-evaluate the stoichiometry of reactants, reaction time, and temperature. Consider the use of a phase-transfer catalyst if a biphasic system is used.[13] |
Troubleshooting Green Catalytic Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Conversion Rate | Catalyst deactivation. | Ensure the catalyst was properly activated before use. If the catalyst has been reused multiple times, it may need regeneration or replacement. |
| Mass transfer limitations. | Increase the stirring speed to ensure good mixing of reactants with the solid catalyst.[3] | |
| Suboptimal reaction temperature. | Verify that the reaction temperature is maintained at the optimal level (around 180°C).[3] | |
| Low Selectivity | Side reactions at high temperatures. | While 180°C is optimal, significantly higher temperatures could lead to undesired side reactions. Ensure precise temperature control. |
Visualizations
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. Sciencemadness Discussion Board - process for preparation of 2-methoxyethylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. mxdprocess.com [mxdprocess.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Stability of (2-Methoxyethyl)benzene in High-Temperature Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxyethyl)benzene at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for this compound?
Q2: What are the likely thermal decomposition products of this compound?
Experimental data on the specific thermal decomposition products of this compound is limited. However, based on studies of analogous phenethyl ethers and aromatic compounds, the primary decomposition mechanism at high temperatures is likely to be homolytic cleavage of the carbon-oxygen and carbon-carbon bonds.[4] This would likely result in the formation of various smaller molecules. For instance, the pyrolysis of (2-chloroethyl)benzene, a structurally similar compound, yields styrene (B11656) and benzene (B151609) as major products.[5] Therefore, potential decomposition products of this compound could include:
-
Styrene
-
Benzene
-
Methanol
-
Formaldehyde
-
Smaller gaseous hydrocarbons (e.g., methane, ethane)
Q3: How can I assess the thermal stability of my this compound sample?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended techniques to assess the thermal stability of your sample.
-
TGA will determine the temperature at which your sample begins to lose mass, indicating the onset of decomposition.
-
DSC can be used to identify other thermal events, such as melting, boiling, or glass transitions, which are also critical for defining the safe operating temperature range.
Q4: Are there any known incompatibilities for this compound at high temperatures?
This compound should be kept away from strong oxidizing agents. At elevated temperatures, the risk of a reaction with incompatible materials increases. It is stable under normal conditions but is a combustible liquid and should be kept away from open flames, sparks, and hot surfaces.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in a closed system. | Exceeding the boiling point of this compound (approx. 190-195°C). | Immediately reduce the temperature of the system. Ensure your experimental setup includes pressure relief mechanisms. Verify the operating temperature is well below the boiling point. |
| Discoloration or charring of the material. | Thermal decomposition is occurring. | Lower the operating temperature. Consider performing your experiment under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation. Analyze the material for the presence of impurities that may be catalyzing decomposition. |
| Inconsistent experimental results at high temperatures. | Partial decomposition of this compound is leading to the formation of byproducts that interfere with the reaction. | Use analytical techniques such as GC-MS to identify any impurities or decomposition products in your sample. Purify the this compound if necessary. Determine the thermal stability limit using TGA and operate at a temperature safely below this limit. |
| Foul or unusual odor during heating. | Formation of volatile decomposition products. | Ensure the experiment is being conducted in a well-ventilated area, preferably within a fume hood. Stop the experiment and allow the system to cool. Investigate the cause of decomposition. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound. Note that a specific decomposition temperature is not available from the searched literature.
| Property | Value |
| Boiling Point | 190-195 °C[1][2] |
| Flash Point | 80 °C[1][2] |
| Density | 0.95 g/cm³[1][2] |
| Molecular Weight | 136.19 g/mol [1][6][7] |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.
-
Place the pan into the TGA instrument.
-
Heat the sample from ambient temperature to a temperature above its boiling point (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).
-
The analysis can be run under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) depending on the application.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss is first observed.
Protocol 2: Identification of Volatile Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical composition of volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.
-
Heat the sample to a specific temperature above its decomposition onset (as determined by TGA) for a set duration.
-
The volatile decomposition products are then swept into the GC column, where they are separated based on their boiling points and polarity.
-
The separated components are subsequently introduced into the mass spectrometer, which provides mass spectra for their identification by comparison to spectral libraries.
Visualizations
Caption: Experimental workflow for assessing thermal stability.
Caption: Factors influencing the thermal stability of this compound.
References
- 1. Benzene, (2-methoxyethyl)- (CAS 3558-60-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C9H12O - BuyersGuideChem [buyersguidechem.com]
- 3. synerzine.com [synerzine.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 7. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
Validation & Comparative
A Comparative Analysis of (2-Methoxyethyl)benzene and (2-Methylthioethyl)benzene for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the isosteric replacement of an oxygen atom with a sulfur atom can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a detailed comparative analysis of (2-Methoxyethyl)benzene and its sulfur analogue, (2-methylthioethyl)benzene, also known as 2-phenylethyl methyl sulfide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their properties, synthesis, and known biological interactions, supported by available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of the ether linkage in this compound with a thioether linkage in (2-methylthioethyl)benzene results in notable differences in their fundamental properties. The higher electronegativity and smaller atomic radius of oxygen compared to sulfur are key factors influencing molecular weight, polarity, and other physicochemical characteristics. A summary of their properties is presented in the table below.
| Property | This compound | (2-methylthioethyl)benzene |
| CAS Number | 3558-60-9 | 5925-63-3 |
| Molecular Formula | C₉H₁₂O | C₉H₁₂S |
| Molecular Weight | 136.19 g/mol | 152.26 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 190 °C | Not available |
| Density | 0.95 g/cm³ | Not available |
| Water Solubility | Not available | Not available |
| LogP (Octanol/Water) | Not available | Not available |
Synthesis and Experimental Protocols
Both this compound and (2-methylthioethyl)benzene can be synthesized via nucleophilic substitution reactions, with the Williamson ether (or thioether) synthesis being a common approach. The key difference in their synthesis lies in the choice of the nucleophile.
Synthesis of this compound
A green and efficient method for the synthesis of this compound involves the O-alkylation of 2-phenylethanol (B73330) using dimethyl carbonate (DMC) as both a methylating agent and a solvent, catalyzed by a solid base catalyst such as Lithium/MgO.
Experimental Protocol: Synthesis of this compound via O-alkylation
Materials:
-
2-phenylethanol
-
Dimethyl carbonate (DMC)
-
Li/MgO catalyst
-
N-decane (internal standard for GC analysis)
-
Nitrogen gas
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Activate the Li/MgO catalyst by heating it under a vacuum.
-
In a round-bottom flask, add 2-phenylethanol and dimethyl carbonate in a 1:10.5 molar ratio.
-
Add the activated Li/MgO catalyst to the mixture. The catalyst loading should be optimized, for instance, at 1.33 x 10⁻² g/cm³.
-
Add n-decane as an internal standard.
-
Purge the flask with nitrogen gas.
-
Heat the reaction mixture to 180 °C with vigorous stirring (e.g., 1000 rpm).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion (e.g., ~95% conversion of 2-phenylethanol), cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The product, this compound, can be purified from the filtrate by distillation.
Synthesis of (2-methylthioethyl)benzene
The synthesis of (2-methylthioethyl)benzene is typically achieved through the S-alkylation of a methyl thiolate with a 2-phenylethyl electrophile, analogous to the Williamson ether synthesis.
Experimental Protocol: Synthesis of (2-methylthioethyl)benzene via S-alkylation
Materials:
-
2-Phenylethyl halide (e.g., 2-phenylethyl bromide) or sulfonate (e.g., 2-phenylethyl tosylate)
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide in anhydrous DMF.
-
To this solution, add a solution of the 2-phenylethyl electrophile in a minimal amount of DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to obtain pure (2-methylthioethyl)benzene.
Biological Activity and Metabolic Fate
The replacement of oxygen with sulfur significantly alters the metabolic pathways of these compounds, a critical consideration in drug design and development.
This compound has been reported to exhibit anti-inflammatory and anti-biofilm activities.[1] Specifically, it has been shown to have a Minimum Inhibitory Concentration (MIC) of 50 mM against Staphylococcus aureus biofilms.[1] The proposed mechanism involves the inhibition of exopolysaccharide production and the downregulation of genes associated with bacterial virulence.[1]
(2-methylthioethyl)benzene , on the other hand, has been identified as a volatile scent chemical in the urine of the red fox (Vulpes vulpes), suggesting a potential role in chemical communication.[1]
Metabolically, aryl alkyl ethers like this compound are substrates for Cytochrome P450 enzymes, primarily undergoing oxidative O-dealkylation.[1] In contrast, thioethers such as (2-methylthioethyl)benzene are susceptible to oxidation at the sulfur atom, catalyzed by both Cytochrome P450 and Flavin-containing Monooxygenase (FMO) enzymes, leading to the formation of sulfoxides and sulfones.[1]
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative Williamson synthesis pathways.
Caption: Primary metabolic pathways via Cytochrome P450.
Caption: General experimental workflow.
References
Confirming the Structure of (2-Methoxyethyl)benzene with 1H NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data of (2-Methoxyethyl)benzene with its structural isomers. By presenting experimental data in a clear, comparative format, this document aims to facilitate the unambiguous structural confirmation of this compound, a crucial step in synthetic chemistry and drug development workflows.
Comparative 1H NMR Data Analysis
The structural elucidation of an organic molecule is paramount in chemical research and development. 1H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The table below summarizes the 1H NMR data for this compound and three of its structural isomers, highlighting the key differences in their spectra that allow for definitive identification.
| Compound | Structure | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | ![]() | Ar-H | 7.19 - 7.27 | m | 5H |
| -O-CH ₂- | 3.58 | t | 2H | ||
| -CH ₃ | 3.33 | s | 3H | ||
| Ar-CH ₂- | 2.87 | t | 2H | ||
| (Methoxymethyl)benzene | ![]() | Ar-H | 7.25 - 7.39 | m | 5H |
| Ar-CH ₂- | 4.47 | s | 2H | ||
| -O-CH ₃ | 3.40 | s | 3H | ||
| Ethyl Phenyl Ether | ![]() | Ar-H (ortho) | 6.93 | d | 2H |
| Ar-H (meta, para) | 7.26 - 7.34 | m | 3H | ||
| -O-CH ₂- | 4.03 | q | 2H | ||
| -CH ₃ | 1.42 | t | 3H | ||
| 1,2-Dimethoxybenzene | ![]() | Ar-H | 6.89 | s | 4H |
| -O-CH ₃ | 3.86 | s | 6H |
Note: Data is compiled from various sources and may vary slightly based on experimental conditions.
Experimental Protocol: 1H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a 1H NMR spectrum suitable for structural confirmation.
Objective: To obtain a high-resolution 1H NMR spectrum of the sample.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample compound
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16 for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to determine the structure of the compound.
-
Visualization of the Confirmation Workflow
The logical process for confirming the structure of this compound using the comparative 1H NMR data is illustrated in the workflow diagram below.
Caption: Logical workflow for the confirmation of this compound structure via 1H NMR.
Objective Comparison and Conclusion
The 1H NMR spectrum of this compound exhibits a unique set of signals that allows for its clear differentiation from its structural isomers.
-
The aromatic region of This compound displays a multiplet between 7.19 and 7.27 ppm, integrating to 5 protons, which is characteristic of a monosubstituted benzene (B151609) ring. The key distinguishing features are in the aliphatic region. The triplet at approximately 3.58 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-). The sharp singlet at around 3.33 ppm is indicative of the three protons of the methoxy (B1213986) group (-OCH₃). Finally, the triplet at approximately 2.87 ppm represents the two protons of the benzylic methylene group (Ar-CH₂-). The triplet splitting pattern for both methylene groups arises from the coupling with the adjacent methylene group.
-
In contrast, (methoxymethyl)benzene shows a singlet for the benzylic protons (Ar-CH₂) at a significantly downfield chemical shift of around 4.47 ppm due to the direct attachment to the oxygen atom. The methoxy group appears as a singlet at approximately 3.40 ppm.
-
Ethyl phenyl ether is readily distinguished by the quartet-triplet pattern of the ethyl group. The quartet at about 4.03 ppm corresponds to the methylene group adjacent to the oxygen, and the triplet at around 1.42 ppm is from the terminal methyl group.
-
1,2-Dimethoxybenzene presents the simplest spectrum among the alternatives, with a single sharp singlet for the four aromatic protons at approximately 6.89 ppm due to the symmetry of the molecule, and a singlet for the six equivalent methoxy protons at around 3.86 ppm.
By comparing the experimental 1H NMR spectrum of an unknown sample with the reference data presented, researchers can confidently confirm the presence and purity of this compound. The distinct chemical shifts and splitting patterns of the ethyl and methoxy protons provide an unambiguous fingerprint for this specific isomer.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Methoxyethyl)benzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry fragmentation pattern of (2-Methoxyethyl)benzene against structurally related alternatives, supported by experimental data and detailed protocols.
This compound (C₉H₁₂O), a substituted aromatic ether, undergoes characteristic fragmentation upon electron ionization, yielding a mass spectrum that provides valuable structural information. An analysis of its fragmentation pattern reveals key pathways that differentiate it from similar aromatic compounds such as ethylbenzene (B125841) and anisole (B1667542).
Comparative Fragmentation Data
The electron ionization mass spectra of this compound and two common structural analogues, ethylbenzene and anisole, are presented below. The data, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, highlights the distinct fragmentation patterns that arise from their unique molecular structures.[1][2][3]
| m/z | This compound Relative Intensity (%) | Ethylbenzene Relative Intensity (%) | Anisole Relative Intensity (%) |
| 136 | 23 | - | - |
| 108 | - | - | 100 |
| 106 | - | 35 | - |
| 105 | 9 | - | - |
| 93 | - | - | 14 |
| 92 | 8 | 8 | 2 |
| 91 | 37 | 100 | 5 |
| 78 | 5 | 6 | 52 |
| 77 | 7 | 7 | 15 |
| 65 | 9 | 8 | 5 |
| 45 | 100 | - | - |
Fragmentation Pathway of this compound
The mass spectrum of this compound is dominated by a base peak at m/z 45, which is characteristic of the methoxyethyl fragment. The molecular ion peak is observed at m/z 136. A significant peak at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group.
Figure 1. Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocols
The following protocol outlines a standard method for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane, at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 210°C at a rate of 5°C/min.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Maintain at 280°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Comparative Analysis
The fragmentation patterns of this compound, ethylbenzene, and anisole reveal key structural differences.
-
This compound: The presence of the ether linkage is clearly indicated by the intense base peak at m/z 45 ([CH₂OCH₃]⁺). The benzyl group is responsible for the significant peak at m/z 91.
-
Ethylbenzene: Lacks the ether functionality, and therefore, a peak at m/z 45 is absent. Its spectrum is dominated by the tropylium ion at m/z 91, formed by the loss of a methyl radical from the molecular ion. The molecular ion peak is observed at m/z 106.
-
Anisole: The direct attachment of the methoxy (B1213986) group to the benzene (B151609) ring leads to a very stable molecular ion at m/z 108, which is also the base peak. Fragmentation involves the loss of a methyl radical to give a peak at m/z 93, or the loss of formaldehyde (B43269) (CH₂O) to produce a peak at m/z 78 (benzene radical cation).
This comparative analysis demonstrates the power of mass spectrometry in elucidating the structure of organic molecules. The distinct fragmentation pathways of these related aromatic compounds provide a clear and objective basis for their identification and differentiation in complex mixtures.
References
Validating Functional Groups in (2-Methoxyethyl)benzene: An Infrared Spectroscopy Comparison Guide
For researchers, scientists, and professionals in drug development, meticulous structural confirmation of synthesized compounds is a critical step. Infrared (IR) spectroscopy provides a rapid and reliable method for the validation of functional groups. This guide offers a comparative analysis of the IR spectrum of (2-Methoxyethyl)benzene against related molecules, supported by experimental data and protocols, to aid in the precise interpretation of spectral features.
Comparative Analysis of IR Spectra
The presence of both an ether linkage and a monosubstituted aromatic ring in this compound gives rise to a characteristic IR spectrum. By comparing its spectrum with those of structurally similar compounds lacking one of these functionalities—namely ethylbenzene (B125841) (aromatic ring with an ethyl group) and anisole (B1667542) (aromatic ring with a methoxy (B1213986) group)—we can confidently assign the key vibrational modes.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Ethylbenzene (cm⁻¹) | Anisole (cm⁻¹) |
| Aromatic Ring | C-H Stretch | ~3030 | 3080 - 3030 | ~3003 |
| C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | 1600 - 1500 | |
| C-H Out-of-Plane Bend | 770 - 690 | 770 - 690 | - | |
| Ether | Asymmetric C-O-C Stretch | ~1250 | - | ~1250 |
| Symmetric C-O-C Stretch | ~1050 | - | ~1040 | |
| Alkyl | C-H Stretch | 2975 - 2845 | 2975 - 2845 | - |
Table 1: Comparison of Characteristic IR Absorption Frequencies.
The data clearly indicates that this compound exhibits the characteristic absorptions for both the aromatic ring and the ether functional group. The prominent C-O-C stretching vibrations around 1250 cm⁻¹ and 1050 cm⁻¹ are absent in the spectrum of ethylbenzene, confirming their origin from the ether linkage.[1] Similarly, the pattern of aromatic C-H and C=C stretching, as well as the strong out-of-plane bending bands, are consistent across all three compounds containing a benzene (B151609) ring.[2]
Experimental Protocol: Acquiring IR Spectra of Liquid Samples
The following protocol outlines the standard procedure for obtaining the IR spectrum of a pure liquid sample using the thin-film method.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (B3395972) (for cleaning)
-
Kimwipes or other lint-free tissue
-
Sample of this compound (or other liquid analyte)
Procedure:
-
Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, gently wipe them with a Kimwipe lightly dampened with acetone. Avoid using water as it will dissolve the plates.
-
Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate using a clean Pasteur pipette.
-
Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates.
-
Placing the Sample in the Spectrometer: Carefully place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
-
Acquiring the Spectrum:
-
Close the sample compartment lid.
-
In the instrument control software, set the desired parameters (e.g., scan range 4000-400 cm⁻¹, number of scans).
-
Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning Up: After analysis, carefully separate the salt plates and clean them thoroughly with acetone and a Kimwipe. Return the clean, dry plates to a desiccator for storage.
Workflow for Functional Group Validation
The logical process for validating the functional groups in this compound using IR spectroscopy is illustrated in the following diagram.
This guide provides a framework for the use of IR spectroscopy in the structural validation of this compound. By following the outlined experimental protocol and comparative data analysis, researchers can confidently confirm the presence of key functional groups, ensuring the integrity of their chemical entities.
References
A Comparative Guide to the Synthesis of PEME: Green Routes vs. Traditional Methods
For researchers, scientists, and professionals in drug development and materials science, the synthesis of chemical compounds and polymers is a fundamental activity. The choice of synthetic route can have significant implications not only for the efficiency and yield of the reaction but also for its environmental impact and safety. This guide provides a detailed comparison of green synthesis routes versus traditional methods for two compounds often referred to by acronyms that can be context-dependent: Phenyl Ethyl Methyl Ether (PEME) , a fragrance and flavor compound, and Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) , a widely studied conducting polymer.
Phenyl Ethyl Methyl Ether (PEME) Synthesis: A Shift Towards Sustainability
The synthesis of Phenyl Ethyl Methyl Ether (PEME), a valuable compound in the fragrance industry, has traditionally been accomplished via the Williamson ether synthesis. However, growing environmental concerns have spurred the development of greener alternatives that utilize less hazardous reagents and more sustainable catalysts.
Quantitative Comparison of PEME Synthesis Routes
| Parameter | Traditional Method (Williamson Ether Synthesis) | Green Method |
| Methylating Agent | Dimethyl sulfate (B86663) (DMS) or Methyl iodide (highly toxic, carcinogenic) | Dimethyl carbonate (DMC) (non-toxic, biodegradable)[1][2] |
| Base/Catalyst | Strong bases (e.g., NaOH, NaH) | Solid base catalyst (e.g., Li/MgO)[1][2] |
| Solvent | Often requires organic solvents | DMC can act as both reagent and solvent[1][2] |
| Reaction Temperature | Varies, can be elevated | 180 °C[1][2] |
| Reaction Time | Typically several hours | Optimized for high conversion |
| Conversion/Yield | Generally high | 95% conversion of 2-phenylethanol[1][2] |
| Selectivity | Good, but side reactions possible | 98% selectivity for PEME[1][2] |
| Byproducts | Inorganic salts | Methanol (B129727) and CO2 (from decomposition of methyl carbonate intermediate) |
| Environmental Impact | Use of toxic and polluting chemicals | Significantly reduced environmental impact[1][2] |
Experimental Protocols for PEME Synthesis
Traditional Method: Williamson Ether Synthesis using Dimethyl Sulfate
This protocol is a representative example of the Williamson ether synthesis for preparing PEME.
Materials:
-
Sodium hydride (NaH) or a strong base like sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate (DMS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (B95107) - THF)
-
Workup reagents (e.g., water, brine, organic solvent for extraction, drying agent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add sodium hydride portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenethoxide.
-
Cool the reaction mixture again in an ice bath and add dimethyl sulfate dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully quench the reaction by the slow addition of water to decompose any unreacted NaH.
-
Perform a liquid-liquid extraction to isolate the product.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain PEME.
Green Method: Synthesis using Dimethyl Carbonate and Li/MgO Catalyst [1][2]
This protocol is based on a greener approach utilizing a non-toxic reagent and a solid catalyst.
Materials:
-
2-Phenylethanol
-
Dimethyl carbonate (DMC)
-
0.1% Li/MgO catalyst
-
High-pressure reactor equipped with a stirrer
-
Prepare the 0.1% Li/MgO catalyst using a combustion synthesis method as described in the literature.
-
Charge the high-pressure reactor with 2-phenylethanol, dimethyl carbonate (in a 1:10.5 molar ratio of 2-phenylethanol to DMC), and the 0.1% Li/MgO catalyst (catalyst loading of 1.33 x 10⁻² g/cm³).
-
Seal the reactor and start stirring at 1000 rpm.
-
Heat the reactor to 180 °C and maintain this temperature for the duration of the reaction.
-
Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC).
-
Once the desired conversion is achieved (e.g., 95% conversion of 2-phenylethanol), cool the reactor to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The product, PEME, can be purified from the reaction mixture by distillation.
Workflow Diagrams for PEME Synthesis
Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) Synthesis: Greener Approaches to a Key Polymer
The synthesis of MEH-PPV, a benchmark polymer in organic electronics, is most commonly achieved through the Gilch route. While effective, this method often involves hazardous solvents and can be time-consuming. Research has focused on modifying the Gilch synthesis and exploring alternative routes to create more environmentally friendly and efficient processes.
Quantitative Comparison of MEH-PPV Synthesis Routes
| Parameter | Traditional Gilch Route | Modified Gilch Route ("Quick & Easy")[3][4] | Ultrasonic-Assisted Gilch Route[5] |
| Solvent | Tetrahydrofuran (THF) (potentially carcinogenic)[3][4] | 2-Methyltetrahydrofuran (m-THF) (less harmful alternative)[3][4] | Tetrahydrofuran (THF) |
| Reaction Temperature | Room temperature or elevated | Room temperature[3][4] | Lower reaction temperature[5] |
| Reaction Time | ~40 hours[3][4] | ~60 minutes[3][4] | Shorter reaction time[5] |
| Yield | Varies | Good, reproducible quality[3][4] | Higher yields[5] |
| Molecular Weight (Mn) | High | High molecular masses[3][4] | Higher molecular weight[5] |
| Polydispersity Index (PDI) | Broad distributions[3][4] | Broad distributions, sometimes bimodal[3][4] | - |
| Special Conditions | Inert atmosphere often required | No protection gas needed[3][4] | Ultrasonic irradiation |
| Environmental Impact | Use of hazardous solvent | Reduced risk due to safer solvent[3][4] | Reduced energy consumption due to lower temp/time[5] |
Experimental Protocols for MEH-PPV Synthesis
Traditional Method: Gilch Polymerization
This is a representative protocol for the conventional Gilch synthesis of MEH-PPV.
Materials:
-
2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for precipitation)
Procedure:
-
In a multi-necked flask equipped with a stirrer and under an inert atmosphere, dissolve the monomer in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the base solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color and become more viscous.
-
Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to achieve high molecular weight polymer.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer with methanol to remove any unreacted monomer and base.
-
Dry the polymer under vacuum to obtain the final MEH-PPV product.
Greener Method: "Quick & Easy" Gilch Synthesis in m-THF [3][4]
This modified protocol offers a faster, safer, and more accessible route to MEH-PPV.
Materials: [4]
-
2,5-Bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (premonomer)
-
Potassium tert-butoxide (base)
-
2-Methyltetrahydrofuran (m-THF)
-
Ethanol/water mixture (7:3) for precipitation
Procedure: [4]
-
In a snap-cap vial, dissolve 0.04 g of the premonomer in 4 mL of m-THF with magnetic stirring.
-
In a separate snap-cap vial, dissolve 0.08 g of potassium tert-butoxide in 4 mL of m-THF with magnetic stirring.
-
Using a syringe, rapidly transfer the base solution to the premonomer solution. The mixture will turn deep red/orange.
-
Continue stirring for approximately 10 minutes.
-
Precipitate the polymer by slowly transferring the reaction mixture into a beaker containing 20 mL of an ethanol/water (7:3) mixture with stirring.
-
Filter the resulting red solid.
-
Wash the solid with the ethanol/water mixture.
-
Dry the polymer in a drying oven at 40 °C.
Greener Method: Ultrasonic-Assisted Gilch Synthesis [5]
This method utilizes ultrasonic irradiation to accelerate the reaction and improve the polymer properties.
Materials:
-
2,5-Bis(bromomethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for precipitation)
-
Ultrasonic bath or probe
Procedure:
-
Dissolve the monomer in anhydrous THF in a reaction vessel suitable for sonication.
-
Add the potassium tert-butoxide to the solution.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.
-
Apply ultrasonic irradiation at a specific frequency and power for a significantly shorter duration compared to the traditional method. The reaction temperature can often be kept lower.
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture to methanol.
-
Collect, wash, and dry the polymer as described in the traditional Gilch method.
Workflow Diagrams for MEH-PPV Synthesis
References
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. Teaching Organic Electronics: The Synthesis of the Conjugated Polymer MEH-PPV in a Hands-on Experiment for Undergraduate Students [pubs.sciepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of (2-Methoxyethyl)benzene and its Sulfur Analog
A comprehensive review of the existing literature reveals a significant gap in the direct comparative studies of the biological activities of (2-Methoxyethyl)benzene and its sulfur analog, (2-(Methylthio)ethyl)benzene. While information on their chemical properties and synthesis is available, dedicated research into their specific biological effects, mechanisms of action, and comparative efficacy is currently lacking. This guide, therefore, aims to provide a foundational comparison based on available data and general toxicological principles, highlighting the need for further experimental investigation.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of this compound and its sulfur analog is crucial for postulating potential differences in their biological activities. The replacement of the oxygen atom in the methoxy (B1213986) group with a sulfur atom is the key structural difference, which can significantly influence properties such as lipophilicity, metabolic stability, and receptor-binding affinity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₂O | 136.19 | |
| (2-(Methylthio)ethyl)benzene | C₉H₁₂S | 152.26 |
Postulated Biological Activity and Toxicity
While direct experimental data is not available, general toxicological information on related compounds suggests that both this compound and its sulfur analog may be of interest for their potential biological activities. For instance, various benzene (B151609) derivatives are known to interact with biological systems, and the introduction of different functional groups can modulate these interactions.
A study on the acute toxicity of various fragrance ingredients in mice provides some context, although it does not directly compare the two molecules of interest. The study reported the acute toxicity of (2-(methylthio)ethyl)benzene, indicating some level of biological activity. However, without a corresponding study on this compound under the same experimental conditions, a direct comparison remains speculative.
Experimental Protocols for Future Investigation
To address the current knowledge gap, a series of experiments would be necessary to elucidate and compare the biological activities of these two compounds. The following are proposed experimental workflows that could be employed.
General Workflow for Comparative Biological Activity Screening
Caption: Proposed experimental workflow for comparative biological activity screening.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effects of the compounds on cultured cells.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and its sulfur analog for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
-
2. Western Blot Analysis for Apoptosis Markers:
-
Objective: To investigate if the compounds induce apoptosis.
-
Protocol:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The direct comparison of the biological activities of this compound and its sulfur analog is an area ripe for investigation. Based on the structural differences, it is plausible that these compounds exhibit distinct pharmacological and toxicological profiles. The sulfur-containing analog may display altered metabolic pathways, potentially leading to different active metabolites or rates of clearance. Furthermore, the difference in electronegativity and size between oxygen and sulfur could influence binding interactions with biological targets. The experimental workflows outlined above provide a roadmap for future research that would be invaluable to researchers, scientists, and drug development professionals in understanding the potential of these and related molecules. Without such dedicated studies, any claims regarding the comparative biological activity of these compounds remain speculative.
A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. A crucial step in this process is the comparison of experimentally obtained mass spectra with established library spectra. The NIST Chemistry WebBook stands as a comprehensive and authoritative source of chemical and physical data, including a vast collection of mass spectra, making it an invaluable resource for this cross-referencing process.[1][2][3][4]
This guide provides a practical framework for cross-referencing experimental GC-MS data with the NIST Chemistry WebBook, using the analysis of caffeine (B1668208) as a representative example.
Experimental Protocol: GC-MS Analysis of Caffeine
This protocol outlines the methodology for the analysis of a caffeine standard using GC-MS.
1. Sample Preparation:
-
A stock standard of caffeine is prepared by dissolving a known amount of caffeine in a suitable solvent, such as methanol (B129727) or dichloromethane, to a concentration of 100 µg/mL.[5]
-
A working standard is then prepared by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): An Agilent 7890A GC or equivalent is used.[5]
-
Mass Spectrometer (MS): An Agilent 5975C MS or equivalent is used.[5]
-
Column: A DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for this analysis.[5]
-
Injector: The injector is operated in splitless mode at a temperature of 250°C.
-
Oven Temperature Program: The oven temperature is initially held at 100°C for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[5]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
1 µL of the prepared caffeine standard is injected into the GC-MS system.
-
The total ion chromatogram (TIC) and mass spectrum of the eluting caffeine peak are recorded.
-
The obtained mass spectrum is then compared with the reference spectrum available in the NIST Chemistry WebBook.
Data Presentation: Cross-Referencing Experimental and NIST Mass Spectra of Caffeine
The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for the experimentally obtained mass spectrum of caffeine and the corresponding data from the NIST Chemistry WebBook.
| Mass-to-Charge Ratio (m/z) | Experimental Relative Abundance (%) | NIST Chemistry WebBook Relative Abundance (%) |
| 194 (Molecular Ion) | 100 | 100 |
| 109 | 45 | 48 |
| 82 | 25 | 28 |
| 67 | 30 | 32 |
| 55 | 20 | 22 |
Note: The experimental data presented is hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental spectral data with the NIST Chemistry WebBook.
Caption: Workflow for cross-referencing experimental data with NIST.
Hypothetical Signaling Pathway Investigation
Spectral data is often crucial in identifying metabolites and other small molecules involved in cellular signaling. The following diagram depicts a hypothetical signaling pathway that could be investigated using techniques like GC-MS to identify and quantify key metabolites.
Caption: A hypothetical cellular signaling pathway.
References
Performance Evaluation of (2-Methoxyethyl)benzene: A Comparative Guide for High-Purity Solvent Selection
For researchers, scientists, and professionals in drug development, the selection of a high-purity solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides a detailed performance evaluation of (2-Methoxyethyl)benzene, presenting a comparative analysis against common alternative solvents: Toluene (B28343), Anisole (B1667542), and Cyclopentyl methyl ether (CPME).
This compound, a colorless liquid with a distinct floral, green odor, is emerging as a versatile solvent in various chemical applications, including organic synthesis and as an intermediate in the fragrance and pharmaceutical industries.[1][2][3] Its performance characteristics, particularly its high boiling point and moderate polarity, position it as a potential alternative to more conventional solvents. This guide offers an objective comparison based on key physicochemical properties, standardized experimental evaluation protocols, and performance in specific chemical transformations.
Physicochemical Properties: A Comparative Analysis
The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical parameters of this compound and its alternatives.
| Property | This compound | Toluene | Anisole | Cyclopentyl methyl ether (CPME) |
| Molecular Weight ( g/mol ) | 136.19 | 92.14 | 108.14 | 100.16 |
| Boiling Point (°C) | 172.3 - 190 | 110.6 | 154 | 106 |
| Density (g/mL at 20°C) | ~0.94 - 0.95 | 0.867 | 0.995 | 0.86 |
| Viscosity (cP at 20°C) | Not readily available | 0.59 | ~1.1 (at 25°C) | 0.55 |
| Flash Point (°C) | 52.5 - 80 | 4 | 49 | -1 |
| Water Solubility ( g/100g ) | 0.0682 (682 mg/L)[4] | 0.052 | ~0.15 | 1.1 |
Experimental Protocols for Solvent Performance Evaluation
To ensure consistent and reliable evaluation of solvent performance, standardized experimental protocols are employed. These protocols assess purity, solvency power, and chemical compatibility.
Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of solvents.[3][5]
Methodology:
-
Sample Preparation: A dilute solution of the solvent is prepared in a high-purity carrier solvent (e.g., hexane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
-
Data Analysis: The purity of the solvent is determined by comparing the peak area of the main component to the total area of all detected peaks.
Experimental workflow for solvent purity analysis using GC-MS.
Solvency Power Evaluation
The ability of a solvent to dissolve other substances is a critical performance parameter. Two common methods for quantifying solvency power are the Kauri-Butanol (Kb) value and the Aniline (B41778) Point.
1. Kauri-Butanol Value (ASTM D1133):
This test measures the volume of a solvent required to produce a defined degree of turbidity when titrated into a standardized solution of kauri resin in n-butanol.[1][4][5][6][7] A higher Kb value indicates stronger solvency power.[7]
Methodology:
-
A standard kauri-butanol solution is prepared.
-
20g of the standard solution is placed in a flask.
-
The solvent being tested is titrated from a burette into the flask with constant swirling.
-
The endpoint is reached when the solution becomes turbid enough to obscure the print of a standard font size placed underneath the flask.
-
The volume of solvent used is recorded and the Kb value is calculated.
2. Aniline Point (ASTM D611):
The aniline point is the minimum temperature at which equal volumes of aniline and a hydrocarbon solvent are completely miscible.[8][9][10][11][12] A lower aniline point indicates a higher content of aromatic compounds and thus, generally, a higher solvency for polar substances.[9]
Methodology:
-
Equal volumes of aniline and the solvent are mixed in a test tube.
-
The mixture is heated, with stirring, until a single homogeneous phase is formed.
-
The mixture is then allowed to cool, and the temperature at which the two phases separate (indicated by turbidity) is recorded as the aniline point.
Chemical Compatibility (ASTM D543)
This method evaluates the resistance of materials to chemical reagents, which is crucial for assessing a solvent's compatibility with reaction vessels, seals, and other equipment.[13][14]
Methodology:
-
Test specimens of the material of interest (e.g., a specific polymer) are prepared.
-
The specimens are immersed in the solvent for a specified period and at a controlled temperature.
-
After exposure, the specimens are removed, cleaned, and evaluated for changes in weight, dimensions, appearance (e.g., swelling, cracking, discoloration), and physical properties (e.g., tensile strength).
-
These changes are compared to control specimens that were not exposed to the solvent.
Relationship between solvent properties and application performance.
Performance Comparison with Alternative Solvents
The choice of solvent is often a trade-off between performance, safety, and environmental considerations.
-
This compound: Its high boiling point makes it suitable for reactions requiring elevated temperatures.[4] Its structure, featuring both an aromatic ring and an ether group, provides a moderate polarity that can be advantageous for dissolving a range of reactants. It has been used as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1][3]
-
Toluene: A widely used non-polar solvent, toluene has a lower boiling point than this compound.[15] While an effective solvent for many organic compounds, its volatility and associated health and safety concerns are notable disadvantages.[8]
-
Anisole: With a boiling point closer to that of this compound, anisole is another aromatic ether solvent.[7][9] It is often considered a "greener" alternative to more hazardous solvents and is used in the synthesis of perfumes, pharmaceuticals, and as an industrial solvent.[7] Anisole is generally less reactive than phenol (B47542) in electrophilic substitution reactions.
-
Cyclopentyl methyl ether (CPME): CPME is increasingly recognized as a green and sustainable solvent. It boasts a number of desirable properties, including a high boiling point, low peroxide formation, and high hydrophobicity, which facilitates product separation and solvent recycling. Its performance has been shown to be comparable or superior to traditional ether solvents like THF in reactions such as Grignard preparations.
In specific applications like Grignard reactions , the choice of an ether solvent is crucial for stabilizing the Grignard reagent. While traditionally carried out in diethyl ether or THF, solvents like CPME have shown excellent performance. The suitability of this compound in such reactions would depend on its ability to coordinate with the magnesium center without undergoing undesirable side reactions.
For Suzuki-Miyaura cross-coupling reactions , a wide range of solvents can be employed. The high boiling point of this compound could be beneficial for less reactive substrates that require higher temperatures to proceed efficiently.
Conclusion
This compound presents a viable option as a high-purity solvent for various applications, particularly those requiring high temperatures and moderate polarity. Its physicochemical properties are competitive with other common solvents like anisole and CPME. When compared to toluene, it offers a higher boiling point and potentially different solvency characteristics due to the presence of the ether functional group.
The ultimate selection of a solvent will depend on the specific requirements of the chemical transformation, including the nature of the reactants, the desired reaction conditions, and considerations of safety, environmental impact, and cost. The data and experimental protocols presented in this guide provide a framework for making an informed decision on the suitability of this compound for your specific research and development needs.
References
- 1. finishingandcoating.com [finishingandcoating.com]
- 2. Showing Compound this compound (FDB010564) - FooDB [foodb.ca]
- 3. nbinno.com [nbinno.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. file.yizimg.com [file.yizimg.com]
- 7. besttechnologyinc.com [besttechnologyinc.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D611 - eralytics [eralytics.com]
- 10. scribd.com [scribd.com]
- 11. tjh2b.com [tjh2b.com]
- 12. Aniline Hydrocarbon Characterization (Method B) - Ayalytical [ayalytical.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of (2-Methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of (2-Methoxyethyl)benzene, Complete with Experimental Data and Protocols.
This compound, also known as phenylethyl methyl ether (PEME), is a valuable compound in the fragrance and pharmaceutical industries, prized for its distinct floral and green aroma. Its synthesis can be achieved through several catalytic pathways, each with distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact. This guide provides a comparative analysis of the primary catalytic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their application.
The synthesis of this compound is primarily accomplished through two main strategies: the direct etherification of 2-phenylethanol (B73330) and the reductive transformation of phenylacetaldehyde (B1677652) derivatives. Each of these routes employs different types of catalysts, ranging from traditional bases to advanced solid catalysts and hydrogenation catalysts.
Comparative Performance of Catalytic Systems
The choice of catalyst and synthetic route significantly impacts the efficiency and outcome of the synthesis of this compound. The following table summarizes the quantitative performance of various catalytic systems based on reported experimental data.
| Synthetic Route | Catalyst System | Substrates | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Etherification | 0.1% Li/MgO (Solid Base) | 2-Phenylethanol, Dimethyl Carbonate (DMC) | 180°C, 1:10.5 mole ratio (alcohol:DMC), 1.33x10⁻² g/cm³ catalyst | 95 | 98 | ~93 | [1][2] |
| Etherification | Sodium Hydride (NaH) / Methyl Iodide | (S)-1-Phenylethanol, Methyl Iodide | 0°C to RT, Anhydrous THF | High (not specified) | High (not specified) | 85-95 (Typical) | [3][4] |
| Etherification | Potassium Carbonate (K₂CO₃) / Dimethyl Sulfate (B86663) | 2-Naphthol, Dimethyl Sulfate | RT to 80°C, Aqueous | High (not specified) | High (not specified) | 79-84 (Typical for similar phenols) | [5] |
| Reductive Acetal (B89532) Hydrogenolysis | Raney Nickel | Phenylacetaldehyde Dimethyl Acetal, H₂ | High Temperature and Pressure | Data not available for this specific product | Data not available | Data not available | [6][7] |
| Reductive Acetal Hydrogenolysis | Palladium on Carbon (Pd/C) | Phenylacetaldehyde Dimethyl Acetal, H₂ | Mild Conditions | Data not available for this specific product | Data not available | Data not available | [8][9][10] |
Detailed Analysis of Catalytic Routes
Etherification of 2-Phenylethanol
The most direct and widely reported method for synthesizing this compound is the etherification of 2-phenylethanol. This can be achieved using both modern green catalytic methods and traditional chemical synthesis.
A highly efficient and environmentally friendly approach involves the use of a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO), with dimethyl carbonate (DMC) acting as a green methylating agent.[1][2] This method avoids the use of hazardous and corrosive reagents like dimethyl sulfate or methyl halides.
Reaction: 2-Phenylethanol + Dimethyl Carbonate ---(Li/MgO)--> this compound + Methanol (B129727) + CO₂
Under optimal conditions, this process achieves a high conversion of 2-phenylethanol (95%) with excellent selectivity towards the desired ether (98%), resulting in an overall yield of approximately 93%.[1] The solid catalyst can be easily recovered and potentially reused, adding to the economic and environmental benefits of this route.
The classical Williamson ether synthesis is a robust and versatile method for preparing ethers.[11] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound, 2-phenylethanol is first treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with a methylating agent such as methyl iodide.[3][4][12]
Reaction Steps:
-
2-Phenylethanol + NaH → 2-Phenylethoxide + H₂
-
2-Phenylethoxide + Methyl Iodide → this compound + NaI
A milder variation of the Williamson synthesis employs weaker bases like potassium carbonate (K₂CO₃) with a more reactive methylating agent like dimethyl sulfate.[5] This approach is often used for the methylation of phenols and can be adapted for alcohols, although it may require heating to achieve reasonable reaction rates.
Reductive Routes from Phenylacetaldehyde Derivatives
An alternative strategy involves the catalytic reduction of precursors like phenylacetaldehyde dimethyl acetal. This route offers a potential one-step synthesis to the target molecule.
The catalytic reduction of phenylacetaldehyde dimethyl acetal is a potential pathway to this compound.[13] This reaction involves the hydrogenolysis of the acetal group to form the methyl ether.
Reaction: Phenylacetaldehyde Dimethyl Acetal + H₂ ---(Catalyst)--> this compound + Methanol
Commonly used heterogeneous hydrogenation catalysts such as Raney Nickel and Palladium on Carbon (Pd/C) are suitable for such transformations.[6][7][8][9][10] Raney Nickel is a cost-effective and highly active catalyst, though it may require more forcing conditions (higher temperature and pressure).[6][7] Pd/C is a versatile catalyst that often allows for reductions under milder conditions.[8][9][10]
Quantitative data for the selective synthesis of this compound via this route is not extensively documented, as the reaction can also lead to other products depending on the catalyst and conditions. However, it represents a plausible and potentially efficient one-step alternative to the two-step etherification methods.
Experimental Protocols
Protocol 1: Green Synthesis using Li/MgO Catalyst
This protocol is based on the work by Tambe and Yadav.[1]
-
Catalyst Activation: The 0.1% Li/MgO catalyst is activated by heating under vacuum.
-
Reaction Setup: A high-pressure reactor is charged with 2-phenylethanol, dimethyl carbonate (in a 1:10.5 molar ratio), and the activated Li/MgO catalyst (1.33x10⁻² g/cm³).
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and heated to 180°C with vigorous stirring (1000 rpm).
-
Workup: After the reaction is complete (monitored by GC), the mixture is cooled and the solid catalyst is removed by filtration. The excess dimethyl carbonate and methanol are removed by distillation to yield the crude product.
-
Purification: The crude this compound can be further purified by fractional distillation.
Protocol 2: Williamson Ether Synthesis using NaH and Methyl Iodide
This protocol is a standard laboratory procedure for Williamson ether synthesis.[3][4]
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-phenylethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
Visualizing the Synthetic Pathways
To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Overview of major synthetic routes to this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
A Comparative Guide to Differentiating (2-Methoxyethyl)benzene from its Isomers via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomeric compounds is a significant challenge in chemical analysis. Isomers, molecules that share the same molecular formula but differ in the arrangement of atoms, often exhibit similar physical and chemical properties, making their differentiation difficult.[1] However, their biological activities can vary dramatically. This guide provides a detailed comparison of (2-Methoxyethyl)benzene and its key positional isomers—2, 3, and 4-Ethylanisole—using Electron Ionization Mass Spectrometry (EI-MS), a powerful technique for distinguishing molecules based on their unique fragmentation patterns.[1]
Overview of Isomers
This compound and the ethylanisoles are structural isomers with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[2][3][4] Their structural differences, though subtle, lead to distinct fragmentation pathways under electron ionization, which can be exploited for their unambiguous identification.
-
This compound : The methoxy (B1213986) group is on the ethyl side chain.
-
Ethylanisole Isomers (ortho, meta, para) : The methoxy and ethyl groups are both directly attached to the benzene (B151609) ring at different positions.
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
A standardized protocol is crucial for obtaining reproducible mass spectra. The following methodology outlines a typical approach for analyzing these isomers.
a) Sample Preparation:
-
Samples of each isomer are diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 µg/mL.
b) Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C held for 1 minute, followed by a ramp of 5°C/min to 210°C, then a ramp of 10°C/min to 280°C, with a final hold for 5-15 minutes to ensure elution of all components.[5]
c) Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This high energy level ensures reproducible and extensive fragmentation, which is essential for structural elucidation.[6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-400.
Results: Comparative Fragmentation Analysis
The mass spectra of the four isomers show a common molecular ion peak (M⁺) at m/z 136, confirming their isomeric nature. However, the relative abundances of their fragment ions differ significantly, providing the basis for their differentiation.
Table 1: Key Mass Spectral Data for C₉H₁₂O Isomers
| m/z | This compound | 2-Ethylanisole | 3-Ethylanisole | 4-Ethylanisole | Proposed Ion Structure |
| 136 | 20% | 45% | 48% | 55% | [C₉H₁₂O]⁺ (Molecular Ion) |
| 121 | 5% | 100% | 100% | 100% | [M - CH₃]⁺ |
| 105 | 15% | - | - | - | [C₇H₅O]⁺ |
| 91 | 35% | 20% | 18% | 15% | [C₇H₇]⁺ (Tropylium) |
| 77 | 15% | 10% | 9% | 8% | [C₆H₅]⁺ (Phenyl) |
| 45 | 100% | - | - | - | [CH₃OCH₂]⁺ |
Note: Intensities are approximate relative percentages and may vary slightly between instruments. The base peak (100% relative intensity) for each isomer is highlighted in bold.
Discussion of Fragmentation Pathways
The primary distinction arises from the location of the ether linkage, which dictates the most favorable cleavage sites.
The fragmentation of this compound is dominated by the cleavage of the C-C bond between the ethyl group and the benzene ring (β-cleavage relative to the ring) and cleavage adjacent to the ether oxygen.
-
Formation of the Base Peak (m/z 45): The most favorable fragmentation is the cleavage of the bond between the two carbon atoms of the ethyl chain. This results in the formation of a stable methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45 , which is the base peak, and a benzyl (B1604629) radical.
-
Formation of Tropylium (B1234903) Ion (m/z 91): A competing pathway involves the loss of the methoxyethyl group to form a benzyl cation, which rearranges to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .
The fragmentation of all three ethylanisole isomers is dominated by a classic benzylic cleavage—the loss of a methyl radical from the ethyl group.
-
Formation of the Base Peak (m/z 121): The loss of a methyl radical (•CH₃) from the molecular ion (m/z 136) results in a very stable methoxy-substituted tropylium or benzylic cation at m/z 121 . This fragment is the base peak for all three positional isomers, making them initially difficult to distinguish from each other, but clearly different from this compound.
-
Secondary Fragmentation: While the primary spectra are very similar, minor differences in the relative intensities of subsequent fragment ions (e.g., m/z 91, from the loss of formaldehyde, CH₂O, from the m/z 121 ion) can sometimes be used for differentiation, although this often requires high-resolution instrumentation and careful analysis. The ortho isomer, in particular, may exhibit unique fragmentation due to the proximity of the two substituent groups (the "ortho effect"), though this is not always pronounced.[7]
Conclusion
Electron Ionization Mass Spectrometry is a highly effective technique for differentiating this compound from its ethylanisole isomers. The distinction is clear and is based on the analysis of the base peak and primary fragmentation pathways.
-
This compound is uniquely identified by its base peak at m/z 45 ([CH₃OCH₂]⁺).
-
The three Ethylanisole isomers (ortho, meta, and para) are characterized by a common base peak at m/z 121 ([M - CH₃]⁺) resulting from benzylic cleavage.
While differentiating among the three positional ethylanisole isomers is more challenging and may require analysis of minor fragment intensity differences or other advanced techniques, their collective differentiation from this compound is straightforward and robust using standard GC-EI-MS protocols.
References
- 1. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 3. Benzene, 1-ethyl-4-methoxy- [webbook.nist.gov]
- 4. o-Ethylanisole [webbook.nist.gov]
- 5. Benzene, (2-methoxyethyl)- [webbook.nist.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (2-Methoxyethyl)benzene: A Comprehensive Guide for Laboratory Professionals
(2-Methoxyethyl)benzene , also known as Phenyl Ethyl Methyl Ether, is a combustible liquid that requires careful handling and disposal to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably under a fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] Avoid contact with skin and eyes, and prevent the formation of aerosols.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point/Freezing Point | -33.32 °C | [2] |
| Boiling Point | 89.1 °C at 975 hPa | [2] |
| LC50 (Inhalation, rat) | 115.617 mg/l | [2] |
| LD50 (Dermal, rabbit) | 3970 mg/kg bw | [2] |
| LC50 (Fish, Pimephales promelas) | 224.725 mg/L (96 h) | [2] |
| NOEC (Daphnia magna) | 104.053 mg/L (48 h) | [2] |
| NOEC (Algae) | 69.488 mg/L (72 h) | [2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment or disposal is not recommended without the appropriate facilities and permits.
1. Waste Collection and Storage:
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
Store the waste container in a well-ventilated and designated hazardous waste accumulation area.
-
Ensure the container is compatible with the chemical and tightly sealed to prevent leaks or spills.[4]
2. Handling Contaminated Materials:
-
Any materials that have come into contact with this compound, such as absorbent pads, gloves, and labware, must also be treated as hazardous waste.[3]
-
Collect these contaminated materials in a separate, clearly labeled container.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[1][3]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
4. Spill Response:
-
In the event of a spill, evacuate the area and remove all ignition sources.[2][3]
-
Ventilate the spillage area.[1]
-
Use personal protective equipment, including a self-contained breathing apparatus if necessary.[2]
-
Absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[1]
-
Prevent the spill from entering drains or waterways.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide clear and actionable information to ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
Essential Safety and Operational Guide for Handling (2-Methoxyethyl)benzene
This guide provides crucial safety and logistical information for the handling and disposal of (2-Methoxyethyl)benzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Properties and Hazards
This compound is a colorless liquid classified as a combustible liquid. It is crucial to be aware of its physical and toxicological properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3558-60-9 |
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 89.1 °C at 975 hPa[1] |
| Melting Point | -33.32 °C[1] |
| Flash Point | Between 37.8 and 93.3 °C (100 and 200 °F)[2] |
Table 2: Toxicological Data for this compound
| Exposure Route | Species | Value |
| Oral LD50 | Rat | 4100 mg/kg bw[1][2] |
| Dermal LD50 | Rabbit | 3970 mg/kg bw[1] |
| Inhalation LC50 | Rat | 115.617 mg/l[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin contact, eye damage, and inhalation of vapors.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield may be necessary for splash hazards.[1][2] |
| Hand Protection | Chemically resistant gloves. | Viton® or Butyl rubber gloves are recommended for prolonged contact due to their high resistance to aromatic hydrocarbons and ethers.[3][4] Nitrile gloves offer poor resistance and should be avoided for anything other than brief, incidental contact.[1][5][6][7] Always inspect gloves before use and wash hands after removal.[1][2] |
| Skin and Body Protection | Flame-resistant lab coat, fully buttoned. | Wear long pants and closed-toe shoes to ensure no skin is exposed. For significant exposure risk, a chemical-resistant apron or suit may be necessary.[8] |
| Respiratory Protection | Air-purifying respirator with organic vapor (OV) cartridges. | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with black color-coded organic vapor cartridges is required.[9][10][11] All respirator users must be trained and fit-tested. |
Operational Plan: Handling and Storage
Handling:
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the substance.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[1][2]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3] |
Spill Response:
-
Evacuate personnel from the area.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[3]
Disposal Plan
Waste Segregation and Collection:
-
Dispose of this compound as hazardous waste. Do not pour it down the drain.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Contaminated materials, such as gloves and absorbent pads, must also be collected as hazardous waste in a sealed bag or container.[8]
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Arrange for pickup by a licensed hazardous waste disposal contractor.
Procedural Workflow
References
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. worksafegear.com.au [worksafegear.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 9. oshacode.com [oshacode.com]
- 10. parcilsafety.com [parcilsafety.com]
- 11. cdpr.ca.gov [cdpr.ca.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




